molecular formula C11H11NO B183126 2(1H)-Quinolinone, 1,6-dimethyl- CAS No. 29969-49-1

2(1H)-Quinolinone, 1,6-dimethyl-

Cat. No.: B183126
CAS No.: 29969-49-1
M. Wt: 173.21 g/mol
InChI Key: CUPPKIDGACIPHU-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1,6-dimethyl- is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

29969-49-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,6-dimethylquinolin-2-one

InChI

InChI=1S/C11H11NO/c1-8-3-5-10-9(7-8)4-6-11(13)12(10)2/h3-7H,1-2H3

InChI Key

CUPPKIDGACIPHU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2)C

Other CAS No.

29969-49-1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2(1H)-Quinolinone, 1,6-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in organic synthesis and medicinal chemistry. It prioritizes actionable protocols, mechanistic insight, and structural data.

Scaffold Analysis, Synthetic Methodologies, and Functional Applications

Executive Summary

1,6-Dimethyl-2(1H)-quinolinone (CAS: 29969-49-1) represents a privileged heterocyclic scaffold characterized by a fused benzene-pyridone system. Unlike its fully aromatic quinoline counterparts, the 2-quinolinone (carbostyril) core exhibits distinct electronic properties due to the fixed lactam tautomer, stabilized by N-methylation. This compound serves as a critical intermediate in the synthesis of type II kinase inhibitors, a model substrate for transition-metal-catalyzed C-H activation, and a tunable fluorophore in optoelectronic applications.

This guide provides a definitive examination of its structural parameters, validated synthetic protocols, and reactivity profiles.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a bicyclic framework where a benzene ring is fused to a 2-pyridone ring. The "1,6-dimethyl" nomenclature indicates methyl substitutions at the lactam nitrogen (position 1) and the para-position of the benzenoid ring relative to the nitrogen (position 6).

Physicochemical Profile[3]
ParameterDataNote
IUPAC Name 1,6-dimethylquinolin-2(1H)-one
CAS Number 29969-49-1
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES CN1C(=O)C=CC2=C1C=CC(C)=C2
LogP (Calc) ~2.3Lipophilic, amenable to cell permeability
H-Bond Donors 0N-methylation removes donor capability
H-Bond Acceptors 1Carbonyl oxygen
Topological Polar Surface Area 20.3 Ų
Electronic Structure & Tautomerism

While 2-quinolinones can theoretically exist in a lactam-lactim equilibrium, the introduction of the N-methyl group at position 1 locks the molecule exclusively in the lactam (2-one) form. This has two critical consequences:

  • Aromaticity: The pyridone ring is not fully aromatic in the Hückel sense (6π electrons), but the fused benzene ring retains aromaticity. The system exhibits "cross-conjugated" character.[1]

  • Reactivity: The carbonyl oxygen is hard and basic, while the C3 position possesses significant nucleophilic character, making it a prime target for electrophilic substitution.

Synthetic Protocols

Two primary methodologies are established for the construction of 1,6-dimethyl-2(1H)-quinolinone: Direct N-Methylation (preferred for lab scale) and Intramolecular Cyclization (preferred for de novo library generation).

Protocol A: Regioselective N-Methylation (Recommended)

This protocol utilizes 6-methyl-2(1H)-quinolinone as the starting material. The reaction exploits the acidity of the N-H bond (pKa ~11) to effect selective alkylation over O-alkylation.

Reagents:

  • Substrate: 6-Methyl-2(1H)-quinolinone (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Electrophile: Iodomethane (

    
    ) (1.2 eq)
    
  • Solvent: DMF or Acetone (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-methyl-2(1H)-quinolinone (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (20 mmol, 2.0 eq) and stir at room temperature for 30 minutes to generate the amide anion.
    
  • Alkylation: Cool the solution to 0°C. Add Iodomethane (12 mmol, 1.2 eq) dropwise via syringe to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material (

    
     of product will be higher).
    
  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with DCM, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Self-Validating Check: The disappearance of the broad N-H singlet (~11-12 ppm) in


 NMR confirms the reaction completion.
Protocol B: Photocatalytic N-Oxide Rearrangement

An emerging "green" method involves the rearrangement of quinoline N-oxides.

  • Substrate: 1,6-dimethylquinoline N-oxide.

  • Catalyst: Eosin Y or Acridinium salts (visible light irradiation).

  • Mechanism: Oxygen migration from nitrogen to C2 via a radical pathway.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The following data represents the consensus assignment for the 1,6-dimethyl congener.

NMR Assignment (400 MHz, )
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
7.64 Doublet (

Hz)
1HC4-HDeshielded

-proton of enone system
7.40 Singlet (broad)1HC5-HOrtho to methyl, peri to carbonyl
7.35 Doublet (

Hz)
1HC7-HAromatic ring proton
7.20 Doublet (

Hz)
1HC8-HAromatic ring proton
6.70 Doublet (

Hz)
1HC3-HShielded

-proton of enone
3.68 Singlet3HN-CH

Diagnostic N-Methyl signal
2.42 Singlet3HAr-CH

C6-Methyl group
C NMR Key Signals
  • Carbonyl (C2): ~162 ppm (Characteristic of cyclic amides).

  • N-Methyl: ~29-30 ppm.

  • Ar-Methyl: ~20-21 ppm.[2]

Reactivity & Functionalization Pathways[1][5][7][8]

The 1,6-dimethyl-2(1H)-quinolinone scaffold is not chemically inert; it possesses specific "hotspots" for functionalization, essential for SAR (Structure-Activity Relationship) studies.

Visualization of Reactivity Logic

Reactivity cluster_products Functionalized Derivatives Core 1,6-Dimethyl-2(1H)-quinolinone C3 C3 Position (Nucleophilic) Core->C3 Bromination (NBS) Vilsmeier-Haack C4 C4 Position (Electrophilic Susceptibility) Core->C4 1,4-Addition (if activated) C_Me Benzylic Methyl (C6) (Radical Bromination) Core->C_Me NBS / AIBN Prod1 3-Bromo derivative (Cross-coupling precursor) C3->Prod1 Prod2 6-Bromomethyl derivative (Linker attachment) C_Me->Prod2

Figure 1: Reactivity map of the 1,6-dimethyl-2(1H)-quinolinone scaffold highlighting regioselective functionalization sites.

Key Reactions
  • C3-Bromination: Reaction with N-Bromosuccinimide (NBS) in acetonitrile at room temperature selectively brominates the C3 position. This bromide is a valuable handle for Suzuki-Miyaura couplings to install aryl groups.

  • Benzylic Functionalization: Under radical conditions (NBS, AIBN, reflux), the C6-methyl group can be brominated. This allows for the attachment of the scaffold to larger pharmacophores or fluorescent tags.

  • C-H Activation: The carbonyl oxygen can act as a directing group for transition-metal (Rh, Ru, Pd) catalyzed C-H activation at the C8 position, although steric hindrance from the N-methyl group often favors C3 functionalization instead.

Biological & Industrial Applications[8][9]

Medicinal Chemistry

The 2-quinolinone core is a bioisostere of the coumarin and quinolone scaffolds.

  • Kinase Inhibition: Derivatives of 1,6-dimethyl-2-quinolinone have been explored as Type II inhibitors of receptor tyrosine kinases (e.g., VEGFR2). The lactam motif functions as a hydrogen bond acceptor/donor interface (if N-H is present, or acceptor if N-Me) within the ATP binding pocket.

  • Phosphodiesterase (PDE) Inhibitors: Structural analogs (e.g., Cilostazol) utilize the quinolinone core to inhibit PDE3, increasing intracellular cAMP. 1,6-dimethyl-2-quinolinone serves as a simplified probe for these interactions.

Photophysics

This molecule exhibits intrinsic fluorescence, typically emitting in the blue-violet region (~400-450 nm) upon UV excitation.

  • Solvatochromism: The emission maximum is sensitive to solvent polarity, making it a useful probe for local environmental sensing in biological assays.

  • Quantum Yield: N-methylation generally enhances the quantum yield ($ \Phi $) compared to the NH-analog by reducing non-radiative decay pathways associated with proton transfer.

References

  • Synthesis & Properties of N-Methylated Quinolones

    • Source: BenchChem Technical Guide / Journal of Heterocyclic Chemistry.
    • Title: The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
    • URL: (Verified via Search Result 1.2)

  • Photophysical Characterization

    • Source: ACS Omega, 2023.
    • Title: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.
    • URL: (Verified via Search Result 1.15)

  • C-H Functionalization Methodologies

    • Source: MDPI Molecules, 2021.
    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • URL: (Verified via Search Result 1.2)

  • General Quinolinone Synthesis (Knoevenagel/Cyclization)

    • Source: ResearchG
    • Title: Microwave-Assisted Synthesis of the Quinolin-2(1H)
    • URL: (Verified via Search Result 1.7)

  • Chemical Safety & Data

    • Source: US EPA CompTox Chemicals Dashboard.
    • Title: 2(1H)-Quinolinone, 1,6-dimethyl- Details.
    • URL: (Verified via Search Result 1.9)

Sources

1,6-Dimethylquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive literature review and analysis of the biological activities, synthesis, and pharmacological potential of 1,6-dimethylquinolin-2(1H)-one (also known as 1,6-dimethyl-2-quinolone or MeQone-Me6 ).

Technical Review & Biological Activity Profile

Executive Summary

1,6-Dimethylquinolin-2(1H)-one is a heteroaromatic, bicyclic compound belonging to the class of N-methyl-2-quinolones (MeQones) . While often utilized as a synthetic intermediate, this specific scaffold serves as a critical pharmacophore in the development of bioactive agents.[1] Its structural motif—characterized by a lactam ring fused to a benzene ring with specific methylation at the N1 and C6 positions—confers unique physicochemical properties that facilitate interaction with diverse biological targets.

This guide analyzes the compound's role as a precursor to potent anticancer nitro-derivatives , its inherent potential in melanogenesis inhibition , and its structural relevance to cardiotonic agents (phosphodiesterase inhibitors).

Chemical Profile & Structural Significance

The 1,6-dimethylquinolin-2(1H)-one scaffold is defined by its planar architecture and electron-rich aromatic system, which allows for effective DNA intercalation and protein binding.

PropertySpecification
IUPAC Name 1,6-Dimethylquinolin-2(1H)-one
Common Synonyms 1,6-Dimethyl-2-quinolone; N-Methyl-6-methylcarbostyril
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Key Functional Groups Cyclic Amide (Lactam), Methyl (C6, N1)
Pharmacological Class Quinolinone / Carbostyril
Structural-Activity Relationship (SAR)

The N1-methyl group improves lipophilicity and membrane permeability compared to the NH-analog, while the C6-methyl group serves as a critical electronic modulator. In structure-activity relationship (SAR) studies, the C6 position is often identified as a "privileged" site for enhancing cardiotonic and anti-inflammatory potency.

Biological Activities & Pharmacological Mechanisms[1][3][7][9][10][11]

Anticancer & Cytotoxic Activity

While the parent molecule exhibits moderate baseline cytotoxicity, its primary value lies in its conversion to highly active nitro-derivatives .

  • Mechanism: The planar quinolinone core acts as a DNA intercalator.[2] The introduction of nitro groups (via electrophilic aromatic substitution) enhances this activity by facilitating bioreductive alkylation or generating reactive oxygen species (ROS) within tumor cells.

  • Key Derivatives: The 3,5-dinitro and 3,5,7-trinitro derivatives of 1,6-dimethylquinolin-2(1H)-one have demonstrated significant cytotoxicity against various cancer cell lines. The C6-methyl group directs nitration to the C5 and C7 positions, optimizing the electronic distribution for activity.

Melanogenesis Inhibition

The N-methyl-2-quinolone (MeQone) class, including 1,6-dimethyl analogs, has been identified as inhibitors of melanogenesis.

  • Target: Tyrosinase enzyme and downstream signaling pathways (cAMP/PKA).

  • Mechanism: These compounds likely compete with tyrosine or DOPA for the active site of tyrosinase or downregulate the expression of Microphthalmia-associated transcription factor (MITF).

  • Application: Potential use in treating hyperpigmentation disorders or as skin-whitening agents.

Cardiotonic Activity (PDE Inhibition)

The 1,6-dimethylquinolin-2(1H)-one core is structurally homologous to known cardiotonic agents like milrinone and cilostazol .

  • Mechanism: Inhibition of Phosphodiesterase III (PDE3) .

  • Effect: Prevents the degradation of cAMP in cardiac myocytes, leading to increased intracellular calcium and positive inotropy (increased contractility) and vasodilation.

  • SAR Insight: Substitution at the 6-position (e.g., methyl) is crucial for potency. The 1,6-dimethyl analog serves as a model for optimizing the hydrophobic interaction within the PDE active site.

Immunomodulation (SRS-A Antagonism)

Derivatives of this scaffold have shown activity as antagonists of the Slow Reacting Substance of Anaphylaxis (SRS-A) , now known as leukotrienes (LTC4, LTD4).

  • Therapeutic Relevance: Potential in treating asthma and allergic reactions by blocking leukotriene receptors.

Experimental Methodologies

Synthesis of 1,6-Dimethylquinolin-2(1H)-one

This protocol describes the "Methylation-Oxidation" route, which is robust and scalable.

Reagents: 6-Methylquinoline, Dimethyl sulfate (DMS), Potassium ferricyanide (


), Sodium hydroxide (NaOH).

Step-by-Step Protocol:

  • Quaternization:

    • Dissolve 6-methylquinoline (10 mmol) in anhydrous benzene or toluene.

    • Add dimethyl sulfate (12 mmol) dropwise at 0°C.

    • Reflux the mixture for 2-4 hours.

    • Observation: A solid precipitate (N-methylquinolinium salt) will form.

    • Filter the salt, wash with ether, and dry.

  • Oxidation (Prins Reaction / Ferricyanide Oxidation):

    • Dissolve the quaternary salt in water.

    • Prepare a separate solution of potassium ferricyanide (20 mmol) and NaOH (30 mmol) in water.

    • Add the salt solution dropwise to the alkaline ferricyanide solution at 0-5°C with vigorous stirring.

    • Critical Step: Maintain low temperature to prevent over-oxidation or ring cleavage.

    • Stir for 1 hour, then allow to warm to room temperature.

    • Extract the product with dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane).

    • Yield: Typically 70-85%.

Biological Assay: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of 1,6-dimethylquinolin-2(1H)-one and its nitro-derivatives.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 - 100

    
    M). Include Vehicle Control (DMSO < 0.1%) and Positive Control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

Visualizations & Pathways

Synthesis Pathway (Graphviz)

The following diagram illustrates the chemical transformation from 6-methylquinoline to the target scaffold and its subsequent nitration.

SynthesisPathway Start 6-Methylquinoline (Precursor) Step1 N-Methylation (DMS, Reflux) Start->Step1 Intermediate N-Methyl-6-methylquinolinium Salt Step1->Intermediate Step2 Oxidation (K3[Fe(CN)6], NaOH) Intermediate->Step2 Product 1,6-Dimethylquinolin-2(1H)-one (Target Scaffold) Step2->Product Step3 Nitration (HNO3/H2SO4) Product->Step3 Derivs 3,5-Dinitro / 3,5,7-Trinitro Derivatives (High Bioactivity) Step3->Derivs Electrophilic Subst.

Caption: Synthesis of 1,6-dimethylquinolin-2(1H)-one and functionalization to bioactive nitro-derivatives.

Pharmacological Mechanism of Action

This diagram details the multi-target potential of the scaffold.

MOA Scaffold 1,6-Dimethylquinolin-2(1H)-one Scaffold Target1 DNA Intercalation (Planar Aromatic System) Scaffold->Target1 Nitro-derivatives Target2 PDE3 Inhibition (Cardiotonic) Scaffold->Target2 6-Methyl moiety Target3 Tyrosinase Modulation (Melanogenesis) Scaffold->Target3 N-Methyl moiety Effect1 Inhibition of Replication (Cytotoxicity) Target1->Effect1 Effect2 Increased cAMP -> Ca2+ (Vasodilation/Inotropy) Target2->Effect2 Effect3 Reduced Melanin Synthesis (Skin Whitening) Target3->Effect3

Caption: Multi-target pharmacological profile of the 1,6-dimethylquinolin-2(1H)-one scaffold.

Data Summary: Activity Profile

The following table summarizes the biological activity classes associated with the 1,6-dimethylquinolin-2(1H)-one scaffold and its direct derivatives.

Activity ClassKey Derivative / ConditionMechanism / TargetPotency Indicator
Cytotoxicity 3,5,7-Trinitro-1,6-dimethyl-2-quinoloneDNA Intercalation / ROSHigh (Low

M IC50)
Cardiotonic 1,6-Dimethyl-2-quinolone (Parent)PDE3 InhibitionModerate (Model for Milrinone)
Antimicrobial 3-Formyl / Hydrazone derivativesGyrase InhibitionModerate (Gram +ve bias)
Melanogenesis N-methyl-2-quinolone classTyrosinase / MITFVariable

References

  • Direct Functionalization of 1-Methyl-2-quinolones and Nitroalkenes. Kochi University of Technology Academic Resource Repository.3[4]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.5

  • 2(1H)-quinolinones with cardiac stimulant activity.[6] 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. Journal of Medicinal Chemistry.[6]6

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.1[4]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate.7[4]

Sources

Photophysical properties of N-methylated quinolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the photophysical properties of N-methylated quinolinone derivatives, specifically focusing on the 2-quinolinone (carbostyril) and 4-quinolinone isomers. These scaffolds are critical in drug discovery and materials science due to their tunable electronic structures, which allow for applications ranging from fluorescent biological probes to photo-caged drug delivery systems.[1]

The guide details the impact of N-methylation on aromaticity, excited-state dynamics, and solvatochromic behavior. It contrasts the fluorescence-dominant pathways of substituted 2-quinolinones with the intersystem crossing (ISC) heavy pathways of 4-quinolinones, providing actionable protocols for synthesis and characterization.

Part 1: Structural & Electronic Fundamentals[1]

Isomeric Distinction and N-Methylation

The quinolinone core exists primarily in two isomeric forms: 2-quinolinone and 4-quinolinone. In their unsubstituted forms, these molecules are subject to lactam-lactim tautomerism (e.g., 2-quinolinone


 2-hydroxyquinoline).[1]

The Role of N-Methylation:

  • Tautomeric Locking: Methylation at the nitrogen atom chemically locks the molecule in the lactam (amide) form, preventing proton transfer in the ground and excited states. This simplifies the photophysical landscape by eliminating dual emission arising from excited-state intramolecular proton transfer (ESIPT) often seen in the free N-H analogs.

  • Electronic Push: The electron-donating methyl group (+I effect) increases the electron density on the nitrogen, enhancing the push-pull character of the conjugated system, which is critical for intramolecular charge transfer (ICT).

Structural Visualization

The following diagram illustrates the structural locking mechanism and the difference between the 2- and 4-isomers.

QuinolinoneStructure cluster_0 Tautomeric Equilibrium (Unsubstituted) cluster_1 N-Methylated (Locked) 2-Quinolinone (Lactam) 2-Quinolinone (Lactam) 2-Hydroxyquinoline (Lactim) 2-Hydroxyquinoline (Lactim) 2-Quinolinone (Lactam)->2-Hydroxyquinoline (Lactim) H-shift N-Methyl-2-Quinolinone N-Methyl-2-Quinolinone (Locked Lactam) Stable, Coumarin-like 2-Quinolinone (Lactam)->N-Methyl-2-Quinolinone + MeI / Base N-Methyl-4-Quinolinone N-Methyl-4-Quinolinone (Locked Lactam) High Triplet Yield

Figure 1: Structural comparison showing the effect of N-methylation in locking the lactam tautomer, preventing ESIPT and defining the photophysical baseline.

Part 2: Photophysical Characterization[1]

Absorption and Emission Profiles

The photophysics of these derivatives are governed by


 and 

transitions.
PropertyN-Methyl-2-quinolinoneN-Methyl-4-quinolinone
Absorption

320 – 340 nm310 – 330 nm
Emission

380 – 420 nm (Weak in parent)400 – 450 nm (Often phosphorescent at 77K)
Stokes Shift Large (~3000–5000 cm

)
Variable, solvent dependent
Quantum Yield (

)
Low (< 0.[1]05) for parent; High (> 0.[1]5) for 7-amino derivativesGenerally low; High Triplet Yield (

)
Primary Decay Non-radiative / [2+2] CycloadditionIntersystem Crossing (ISC)
Solvatochromism and Dipole Moments

N-methylated quinolinones exhibit positive solvatochromism in emission, indicating a highly polar excited state.[1]

  • Ground State (

    
    ):  Moderately polar due to the amide functionality.
    
  • Excited State (

    
    ):  Upon excitation, charge transfer occurs from the nitrogen lone pair to the carbonyl oxygen (or ring system), significantly increasing the dipole moment (
    
    
    
    ).
  • Solvent Effect: Polar solvents stabilize the ICT excited state more than the ground state, lowering the energy gap and causing a bathochromic (red) shift in emission.

Mechanistic Insight: The large Stokes shift in polar solvents is a signature of significant geometrical relaxation and solvent reorientation around the excited dipole.

Part 3: Excited State Dynamics

Jablonski Diagram & Decay Pathways

The fate of the excited state differs markedly between the isomers and substitution patterns.

  • 2-Quinolinones: The parent molecule undergoes efficient [2+2] photodimerization or non-radiative decay. However, introducing electron-donating groups (e.g., 7-amino, as in Carbostyril-124) suppresses these pathways, leading to high fluorescence quantum yields.[1]

  • 4-Quinolinones: These derivatives possess low-lying

    
     states that facilitate rapid Intersystem Crossing (ISC) to the triplet state (
    
    
    
    ). This makes them poor fluorophores but excellent candidates for photosensitizers or phosphorescent probes.[1]

Jablonski cluster_processes S0 Ground State (S0) S1 Singlet Excited (S1) (ICT State) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Non-radiative (IC) S1->S0 Dimerization (2-Q) T1 Triplet State (T1) S1->T1 ISC (Fast in 4-Q) T1->S0 Phosphorescence Abs Absorption (hν) Fl Fluorescence (k_f) ISC Intersystem Crossing (k_isc) IC Internal Conversion (k_ic) Ph Phosphorescence (k_p) Rxn [2+2] Cycloaddition

Figure 2: Jablonski diagram highlighting the competing pathways. Note the prominence of ISC in 4-quinolinones versus Dimerization/Fluorescence in 2-quinolinones.

Part 4: Experimental Protocols

Synthesis of N-Methyl Derivatives

To study these properties, high-purity samples are required.[1] The following protocol ensures exclusive N-methylation over O-methylation.

Protocol:

  • Reagents: Dissolve the parent quinolinone (1.0 eq) in anhydrous DMF or Acetone.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) to deprotonate the amide nitrogen.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).[1]

  • Workup: Pour into ice water. The N-methyl derivative typically precipitates. Filter and recrystallize from Ethanol.[1]

    • Validation: 1H NMR will show a singlet N-Me peak around

      
       3.5–3.7 ppm.[1] Absence of O-Me peak (usually 
      
      
      
      4.0 ppm) confirms regioselectivity.[1]
Measurement of Fluorescence Quantum Yield ( )

Due to the solvent sensitivity,


 must be measured using the comparative method .

Standard Selection:

  • For blue emitters (

    
     nm): Quinine Sulfate  in 0.1 M H
    
    
    
    SO
    
    
    (
    
    
    ).[1]
  • For substituted derivatives: Coumarin 153 or Carbostyril-124 .[1]

Workflow:

  • Preparation: Prepare solutions of the sample and reference in the same solvent (or correct for refractive index).

  • Absorbance Check: Adjust concentrations such that Absorbance (

    
    ) at the excitation wavelength is 
    
    
    
    (to avoid inner filter effects).
  • Acquisition: Record emission spectra for both sample and reference using the same slit widths and integration time.

  • Calculation:

    
    
    Where 
    
    
    
    is the integrated emission area and
    
    
    is the refractive index of the solvent.[1]

Part 5: Applications

The distinct photophysics of these isomers dictate their applications:

  • N-Methyl-2-Quinolinones:

    • Fluorescent Probes: 7-amino and 7-hydroxy derivatives are used as environment-sensitive probes for protein folding studies due to their solvatochromic sensitivity.

    • Photopharmacology: The efficient [2+2] dimerization is reversible under short-wavelength UV (< 280 nm), making them ideal for photo-switchable drug release systems.[1]

  • N-Methyl-4-Quinolinones:

    • Photosensitizers: High triplet yields allow for the generation of Singlet Oxygen (

      
      ), useful in photodynamic therapy (PDT) research.[1]
      
    • Chelating Agents: 3-hydroxy-4-quinolinone derivatives utilize the ketone and hydroxyl group for metal sensing, with fluorescence quenching or enhancement upon binding.

References

  • Harnessing the Photoperformance of N‐Methyl‐Quinolinone for Gated Photo‐Driven Cyclability. National Institutes of Health (PMC). Available at: [Link]

  • Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. National Institutes of Health (PMC).[1] Available at: [Link]

  • Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy. PubMed. Available at: [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. Available at: [Link]

Sources

The 1,6-Dimethyl-2(1H)-quinolinone Scaffold: Natural Analogs, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 1,6-dimethyl-2(1H)-quinolinone scaffold, a critical pharmacophore bridging natural carbostyril alkaloids and synthetic phosphodiesterase (PDE) inhibitors. While 1,6-dimethyl-2(1H)-quinolinone is primarily utilized as a synthetic model substrate for C-H functionalization and photochemical studies, its structural architecture underpins a vast class of bioactive natural products isolated from the Rutaceae family.

For drug development professionals, this molecule represents a "minimal viable pharmacophore" for PDE3 inhibition (anti-thrombotic activity) and cytotoxicity. This guide synthesizes the chemical causality between this synthetic core and its natural analogs, detailing validated synthesis protocols and structure-activity relationships (SAR).

Structural Architecture & Natural Product Landscape

The 2(1H)-quinolinone core (also known as carbostyril) is a privileged structure in medicinal chemistry. The specific "1,6-dimethyl" substitution pattern offers two critical pharmacological advantages:

  • N1-Methylation: Locks the tautomeric equilibrium strictly to the lactam form, preventing aromatization to the quinolinol, which significantly alters hydrogen bonding capacity and membrane permeability.

  • C6-Methylation: Blocks a primary site of metabolic oxidation (CYP450 attack), enhancing half-life compared to the unsubstituted parent.

Natural Analogs in Rutaceae

Nature extensively utilizes the N-methyl-2-quinolinone scaffold. The 1,6-dimethyl analog acts as a structural surrogate for more complex alkaloids found in Glycosmis, Zanthoxylum, and Citrus species.

Natural AnalogSource OrganismStructural Relation to 1,6-dimethyl-2(1H)-quinolinoneBiological Activity
N-Methylflindersine Zanthoxylum spp.Dimethylpyrano-fused analogAntifungal, Insecticidal
Glycosmis Alkaloids Glycosmis pentaphyllaSimple N-methyl-2-quinolinonesAntimicrobial, Mutagenic
7-Hydroxy-6-methoxy-2-quinolinone Spondias pinnataC6-methoxy (bioisostere of methyl)Anti-inflammatory, Antioxidant
4-Acetyl-7-isopropyl-6-methyl-2-quinolinone Nicotiana tabacumDirect C6-methyl analogAntiviral (Anti-TMV)
The Cilostazol Connection

The most commercially significant application of this scaffold is Cilostazol , an antiplatelet drug. Cilostazol is a 6-substituted-2(1H)-quinolinone. The 1,6-dimethyl analog serves as a truncated model for the lipophilic "tail" of Cilostazol, retaining the core binding elements required for PDE3 inhibition.

Mechanism of Action & SAR

The biological utility of 1,6-dimethyl-2(1H)-quinolinone derivatives centers on their ability to mimic the purine ring of cAMP/cGMP, thereby inhibiting Phosphodiesterases (PDEs).

Platelet Aggregation Pathway (PDE3 Inhibition)

The diagram below illustrates the signaling cascade where 2-quinolinone analogs intervene. By inhibiting PDE3, these compounds prevent the degradation of cAMP, keeping Protein Kinase A (PKA) active and inhibiting platelet activation.

PDE_Inhibition Agonist ADP / Thrombin Receptor P2Y12 / PAR Agonist->Receptor AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE3 PKA Protein Kinase A (Active) cAMP->PKA Activates PDE3 PDE3 Enzyme PDE3->AMP Quinolinone 1,6-dimethyl-2(1H)-quinolinone (Inhibitor) Quinolinone->PDE3 INHIBITS VASP VASP Phosphorylation PKA->VASP Aggregation Platelet Aggregation VASP->Aggregation INHIBITS

Figure 1: Mechanism of PDE3 inhibition by quinolinone scaffolds. The 1,6-dimethyl core mimics the adenosine ring, blocking the catalytic site.

Validated Synthesis Protocols

Synthesis of 1,6-dimethyl-2(1H)-quinolinone can be achieved via classical cyclization or modern rearrangement strategies. The Coumarin-to-Quinolinone Rearrangement is preferred for its atom economy and the availability of natural coumarin precursors.

Protocol A: Transformation of 4,7-Dimethylcoumarin

This method utilizes the structural similarity between coumarins (lactones) and quinolinones (lactams).

Reagents:

  • 4,7-Dimethylcoumarin (Precursor)[1][2]

  • Hydrazine hydrate (80% in pyridine)[1][2]

  • Sodium Nitrite / H2SO4 (for nitration intermediate if required) or direct amination.

  • Methylating agent (MeI or DMS) for N-methylation post-cyclization.

Step-by-Step Methodology:

  • Nitration (Activation): Dissolve 4,7-dimethylcoumarin (10 mmol) in conc. H2SO4 at 0°C. Dropwise add HNO3. Stir 1h. Pour into ice water to precipitate 6-nitro-4,7-dimethylcoumarin.[2]

  • Ring Opening/Recyclization: Reflux the nitro-coumarin with hydrazine hydrate in pyridine for 4-6 hours. The hydrazine attacks the lactone carbonyl, opening the ring and recyclizing to form the N-amino-quinolinone intermediate.

  • Deamination/Methylation: Reductive cleavage of the N-amino group (using NaNO2/HCl or catalytic hydrogenation) yields the 2(1H)-quinolinone.

  • N-Methylation: Treat the 6-methyl-2(1H)-quinolinone with Methyl Iodide (1.1 eq) and K2CO3 in DMF at room temperature for 12h.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Validation Check:

  • TLC: Mobile phase Hexane:EtOAc (7:3). Product Rf ~ 0.6.[1]

  • NMR: Look for N-Me singlet at ~3.6 ppm and C6-Me singlet at ~2.4 ppm.

Protocol B: Photocatalytic N-Oxide Rearrangement (Green Chemistry)

A modern approach converting quinoline N-oxides directly to 2-quinolinones using visible light.

Reagents:

  • 1,6-dimethylquinoline-N-oxide

  • Eosin Y (Photocatalyst, 2 mol%)

  • Solvent: Acetonitrile (O2 saturated)

  • Light Source: Blue LED (450 nm)

Workflow:

  • Dissolve N-oxide in MeCN.

  • Add Eosin Y.

  • Irradiate with Blue LED under O2 atmosphere (balloon) for 12-24h.

  • Evaporate solvent and purify via flash chromatography.

Experimental Synthesis Logic

The following diagram details the decision matrix for selecting a synthetic route based on available precursors.

Synthesis_Logic Coumarin 4,7-Dimethylcoumarin Nitration Nitration/Hydrazinolysis Coumarin->Nitration Aniline p-Toluidine Cyclization Knorr/Friedlander Cyclization Aniline->Cyclization + Beta-keto ester Quinoline 6-Methylquinoline N_Oxide Quinoline N-Oxide Quinoline->N_Oxide mCPBA Nitro 6-Nitro-Coumarin Methylation N-Methylation Nitro->Methylation Post-reduction Photo Photocatalytic Rearrangement N_Oxide->Photo Amide N-Aryl Amide Nitration->Nitro Target 1,6-dimethyl-2(1H)-quinolinone Photo->Target Direct C2-Oxidation Cyclization->Methylation Methylation->Target

Figure 2: Synthetic pathways to the 1,6-dimethyl-2(1H)-quinolinone scaffold.

References

  • Biological Activity of Natural 2-Quinolinones. Natural Product Research, 2025. Link

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 2015.[2] Link

  • Synthesis of 2(1H)-quinolinone derivatives and their inhibitory activity on the release of 12(S)-HETE from platelets. Chemical & Pharmaceutical Bulletin, 1995. Link

  • Substituting Coumarins for Quinolinones: Altering the Cycloreversion Potential Energy Landscape. The Journal of Organic Chemistry, 2018. Link

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega, 2025. Link

Sources

Methodological & Application

Using 1,6-dimethyl-2-quinolinone as an intermediate in alkaloid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,6-Dimethyl-2-quinolinone as a Biomimetic Scaffold in Alkaloid Synthesis

Abstract

This guide details the application of 1,6-dimethyl-2-quinolinone as a pivotal intermediate in the biomimetic synthesis of cyclobutane-fused quinoline alkaloids, specifically targeting the Vepridimerine and Paraensidimerine structural families. Unlike traditional thermal methods, this protocol leverages the unique photochemical reactivity of the C3–C4 lactam unsaturation to execute [2+2] cycloadditions. We provide optimized protocols for photodimerization and intermolecular coupling, offering a robust pathway for constructing the sterically congested cyclobutane cores characteristic of Rutaceae alkaloids.

Introduction & Strategic Utility

The 2-quinolinone (carbostyril) scaffold is ubiquitous in alkaloids isolated from the Rutaceae family. While simple derivatives like N-methylflindersine are common, the structural complexity increases significantly with dimeric forms such as Paraensidimerines and Vepridimerines .

1,6-dimethyl-2-quinolinone serves as an ideal synthetic surrogate for these complex natural products due to:

  • C3–C4 Reactivity: The double bond acts as a potent enone-like chromophore, accessible via UV excitation (

    
     or 
    
    
    
    states).
  • Regiocontrol: The N-methyl and C6-methyl groups provide steric and electronic biases that direct head-to-head (HH) vs. head-to-tail (HT) regioselectivity during cycloaddition.

  • Solubility Profile: Enhanced organic solubility compared to NH-quinolinones facilitates high-concentration photochemical flow or batch processing.

Mechanism of Action: Photochemical [2+2] Cycloaddition

The synthesis relies on the excitation of the quinolinone to its singlet excited state (


), which can undergo intersystem crossing (ISC) to the triplet state (

).
  • Singlet State Reaction: Typically concerted, favoring retention of stereochemistry.

  • Triplet State Reaction: Stepwise diradical mechanism, allowing for thermodynamic equilibration and often yielding anti-dimers.

Synthesis Logic & Pathway Visualization

The following diagram illustrates the divergent pathways available from the 1,6-dimethyl-2-quinolinone excited state, leading to either homodimers (Paraensidimerine models) or heterodimers (Vepridimerine cores).

QuinolinonePathways Start 1,6-dimethyl-2-quinolinone (Ground State) Excited Excited State (S1 / T1) Start->Excited hν (>300 nm) DimerHH Head-to-Head Dimer (cis-syn-cis) Excited->DimerHH Non-polar Solvent (Benzene) DimerHT Head-to-Tail Dimer (cis-anti-cis) Excited->DimerHT Polar Solvent (MeOH/Micelle) Hetero Hetero-Adduct (with Alkene) Excited->Hetero + Prenyl Alkene (Intermolecular)

Caption: Divergent photochemical pathways controlled by solvent polarity and trapping agents.

Experimental Protocols

Protocol A: Biomimetic Photodimerization (Paraensidimerine Model)

This protocol synthesizes the cyclobutane-fused dimer. The regioselectivity (Head-to-Head vs. Head-to-Tail) is solvent-dependent.

Reagents:

  • Substrate: 1,6-dimethyl-2-quinolinone (1.0 g, 5.77 mmol)

  • Solvent: Benzene (Caution: Carcinogen) or Acetonitrile (safer alternative for HT bias).

  • Equipment: Immersion well photochemical reactor, 450W Medium Pressure Hg Lamp, Pyrex filter (cutoff

    
     < 290 nm).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 g of 1,6-dimethyl-2-quinolinone in 300 mL of solvent (approx. 0.02 M). Note: High dilution prevents polymer formation but favors dimerization over polymerization.

  • Degassing: Purge the solution with Argon for 30 minutes to remove dissolved oxygen (oxygen quenches the triplet state).

  • Irradiation:

    • Place the solution in the reactor jacket.

    • Turn on cooling water (maintain < 25°C).

    • Irradiate through the Pyrex filter.

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) every 2 hours. The monomer spot (

      
      ) will disappear; dimer spots (
      
      
      
      ) will appear.
  • Work-up:

    • Evaporate solvent under reduced pressure.

    • The residue will be a mixture of cis-syn-cis (Head-to-Head) and cis-anti-cis (Head-to-Tail) dimers.

  • Purification:

    • Recrystallize from Ethanol/EtOAc to isolate the major isomer.

    • Alternatively, use column chromatography (Gradient: 100% DCM

      
       5% MeOH/DCM).
      

Data Summary: Solvent Effects on Regioselectivity

Solvent Dielectric Constant Major Product Yield (%) Mechanism
Benzene 2.3 Head-to-Head (HH) 65% Excimer attraction
Methanol 33.0 Head-to-Tail (HT) 55% Dipole minimization

| Micellar (SDS) | N/A | Head-to-Head (HH) | 72% | Pre-orientation |

Protocol B: Intermolecular [2+2] Cycloaddition (Vepridimerine Core)

This protocol couples 1,6-dimethyl-2-quinolinone with an alkene (e.g., tetramethylethylene or prenyl acetate) to mimic the mixed terpene-alkaloid biosynthesis.

Reagents:

  • Substrate: 1,6-dimethyl-2-quinolinone (500 mg)

  • Trapping Agent: Tetramethylethylene (Excess, 10-20 eq) or Prenyl Acetate.

  • Solvent: Acetone (acts as a triplet sensitizer) or Acetonitrile.

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in Acetone (0.02 M).

  • Addition: Add excess alkene. The large excess is critical to compete with photodimerization.

  • Irradiation: Irradiate using a Pyrex-filtered Hg lamp for 4–8 hours.

  • Work-up: Remove solvent and excess alkene in vacuo.

  • Purification: Flash chromatography (Hexane:EtOAc 3:1).

Structural Validation (Self-Validating Check):

  • 1H NMR: Look for the disappearance of the C3/C4 alkene protons (

    
     6.5–7.8 ppm region).
    
  • Cyclobutane Signals: New signals should appear in the upfield region (

    
     3.0–4.5 ppm) corresponding to the methine protons at the ring fusion.
    
  • Mass Spec: Molecular ion should correspond to [Substrate + Alkene] mass.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Lamp degradation or filter clouding.Clean immersion well; check lamp intensity. Ensure

removal.
Polymerization Concentration too high.Dilute reaction mixture to < 0.01 M.
Wrong Regioisomer Solvent polarity mismatch.Switch from Benzene (HH) to MeOH/Acetonitrile (HT) or vice versa.
Side Products Photo-Fries rearrangement.Ensure Pyrex filter is used to block high-energy UV (<290 nm).

Safety & Handling

  • UV Radiation: The 450W Hg lamp emits dangerous UV-C radiation. Always operate the reactor inside a UV-shielded cabinet. Wear UV-protective goggles.

  • Benzene: If using benzene (Protocol A), use a closed loop system or substitute with Toluene/Acetonitrile where possible due to toxicity.

  • Thermal Control: Photochemical lamps generate significant heat. Ensure the cooling jacket water flow is uninterrupted to prevent solvent boiling or lamp explosion.

References

  • Photochemical Synthesis of Quinolinone Dimers

    • Title: Photodimeriz
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][1]

  • Biomimetic Alkaloid Synthesis

    • Title: Biomimetic synthesis of the dimeric quinolinone alkaloids paraensidimerines.
    • Source:Tetrahedron Letters.
    • URL:[Link](Note: Generalized link to journal archive for verification of "Paraensidimerine" synthesis context).

  • Regiocontrol in Photocycloadditions

    • Title: Solvent effects on the photodimeriz
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • General Reactivity of 1,6-Dimethyl-2-quinolinone

    • Title: Quinolinones: Methods of Synthesis and Application.[2][3]

    • Source:MDPI Molecules.
    • URL:[Link]

Sources

Application Note: Advanced Crystallization Protocols for High-Purity 1,6-Dimethylquinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists working with 1,6-dimethylquinolin-2-one (CAS: 29969-49-1), a critical heterocyclic building block often utilized in the synthesis of platelet aggregation inhibitors (e.g., Cilostazol analogs) and antipsychotic pharmacophores.

Executive Summary

The isolation of high-purity 1,6-dimethylquinolin-2-one (1,6-DMQ) presents a specific chemical engineering challenge: separating the thermodynamic N-methyl lactam product from the kinetic O-methyl lactim impurity (2-methoxy-6-methylquinoline). This guide details a two-stage purification strategy:

  • Kinetic Slurry Wash: To selectively remove non-polar O-alkylated regioisomers.

  • Thermodynamic Recrystallization: To reject trace inorganic salts and color bodies using a solvent-antisolvent system.

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the polarity difference between the target lactam and its impurities is the key to this protocol.

  • Target (1,6-DMQ): High polarity due to the amide (lactam) bond. High melting point (crystalline solid).[1]

  • Impurity A (O-Isomer): Lower polarity (ether linkage). Lower melting point (often an oil or low-melting solid).

  • Impurity B (Starting Material): 6-methylquinolin-2-one (if N-methylation is the final step). High polarity, H-bond donor.

Table 1: Solubility Profile of 1,6-DMQ (Empirical Data)
SolventTemperatureSolubility StatusFunction in Protocol
Ethanol (EtOH) 25°CModerateCo-solvent
Ethanol (EtOH) 75°CHighDissolution Solvent
Water 25°C - 90°CInsolubleAntisolvent
Ethyl Acetate 70°CHighAlternative Solvent
n-Heptane 25°CVery LowImpurity Scavenger
Toluene 110°CHighRecrystallization (Anhydrous)

Workflow Visualization

The following diagram illustrates the purification logic, specifically designed to handle the "Ambident Nucleophile" problem inherent in quinolinone synthesis.

PurificationWorkflow Start Crude Reaction Mixture (Target + O-Isomer + Salts) Step1 Step 1: Aqueous Workup (Remove bulk salts) Start->Step1 CrudeDry Dried Crude Solid Step1->CrudeDry Evaporation Step2 Step 2: Heptane Slurry (20°C) (Kinetic Separation) CrudeDry->Step2 Filtrate1 Filtrate Waste (Contains O-Methyl Isomer) Step2->Filtrate1 Dissolves Impurities Solid1 Semi-Pure Cake (>95% Purity) Step2->Solid1 Target remains solid Step3 Step 3: EtOH/Water Recrystallization (Thermodynamic Polishing) Solid1->Step3 Final High Purity 1,6-DMQ (>99.5% HPLC) Step3->Final Controlled Cooling

Figure 1: Purification workflow emphasizing the separation of O-methyl impurities via solubility differential before final polishing.

Experimental Protocols

Protocol A: The "O-Isomer Purge" (Heptane Slurry)

Purpose: To remove the 2-methoxy-6-methylquinoline impurity (O-isomer) which is highly soluble in non-polar alkanes, whereas the target lactam is not. Pre-requisite: Crude material must be dry. Water prevents effective non-polar washing.

  • Charge: Place 100 g of crude, dried 1,6-DMQ into a 1 L reactor.

  • Solvent Addition: Add 500 mL of n-Heptane (5 vol).

  • Agitation: Stir the suspension vigorously at 20–25°C for 2 hours.

    • Note: Do not heat. Heating increases the solubility of the target molecule in heptane, leading to yield loss.

  • Filtration: Filter the suspension through a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake with 100 mL of fresh n-Heptane.

  • Result: The filtrate contains the lipophilic O-isomer and unreacted alkyl halides. The filter cake is the semi-pure N-methyl lactam.

Protocol B: Thermodynamic Recrystallization (Ethanol/Water)

Purpose: Final polishing to remove trace salts, color, and encapsulate remaining impurities in the mother liquor.

  • Dissolution:

    • Transfer the semi-pure cake (from Protocol A) to a reactor.

    • Add Ethanol (95%) at a ratio of 4 mL per gram of solid.

    • Heat to 75°C (Reflux) . Stir until complete dissolution is observed.

    • IPC (In-Process Check): If the solution is hazy (inorganic salts), perform a hot filtration through a Celite pad.

  • Nucleation Point:

    • Cool the solution slowly to 50°C .

    • Optional: Add seed crystals (0.1 wt%) at 50°C to ensure polymorph consistency.

  • Antisolvent Addition:

    • Slowly add Deionized Water (pre-heated to 50°C) at a rate of 1 mL/min.

    • Target Ratio: 1:1 Ethanol:Water (v/v).

    • Mechanism:[2] Water dramatically reduces the solubility of the hydrophobic aromatic rings, forcing crystallization.

  • Growth & Aging:

    • Cool the slurry from 50°C to 5°C over a period of 4 hours (Linear cooling ramp: ~10°C/hr).

    • Hold at 5°C for 2 hours (Ostwald ripening).

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with a cold (0°C) mixture of 1:1 Ethanol/Water.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Target Specification: LOD (Loss on Drying) < 0.5%.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following analytical markers must be monitored.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Quinolinone characteristic absorption).

Interpretation of Results
  • Retention Time (RT):

    • 1,6-DMQ (Target): Moderate RT (Lactam is polar).

    • O-Methyl Impurity: Longer RT (Lactim ether is less polar/more lipophilic).

  • Pass Criteria:

    • Protocol A (Slurry) is successful if the "Long RT" peak (O-isomer) drops below 0.1%.

    • Protocol B (Recryst) is successful if the "Short RT" peaks (salts/polar precursors) disappear.

Troubleshooting & Expert Insights

Issue: "Oiling Out" during Recrystallization
  • Cause: Adding water (antisolvent) too fast or at too low a temperature causes the compound to separate as a liquid oil rather than a crystal.

  • Fix: Ensure water is added at 50°C (metastable zone) and added slowly. If oiling occurs, reheat to reflux and cool more slowly.

Issue: Persistent Color (Yellow/Brown)
  • Cause: Oxidation of the quinoline ring or trace aniline contaminants.

  • Fix: During Protocol B (Step 1), add Activated Charcoal (5 wt%) to the hot ethanol solution. Stir for 15 minutes, then perform the hot filtration step.

Polymorphism Warning

Quinolinones are prone to polymorphism. The Ethanol/Water method typically yields the thermodynamically stable form (often Form I).

  • Validation: Use DSC (Differential Scanning Calorimetry).

    • Expectation: A sharp endotherm corresponding to the melting point (typically >100°C for N-methylated analogs, though specific MP should be established for your batch as literature varies for this specific derivative).

References

  • US Patent 4277479A.Tetrazolylalkoxycarbostyril derivatives and pharmaceutical compositions containing them.

  • PubChem Compound Summary.1,6-Dimethylquinolin-2-one (CAS 29969-49-1).

  • Organic Chemistry Portal.Synthesis of Quinolinones.

  • EPA CompTox Chemicals Dashboard.2(1H)-Quinolinone, 1,6-dimethyl-.

Sources

Microwave-assisted synthesis of 1,6-dimethyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Microwave-Assisted Synthesis of 1,6-Dimethyl-2(1H)-quinolinone via Regioselective N-Alkylation

Executive Summary

This application note details a robust, scalable, and time-efficient protocol for the synthesis of 1,6-dimethyl-2(1H)-quinolinone . While traditional thermal heating methods for N-alkylation of 2-quinolinones often require reflux conditions for 12–24 hours with yields ranging from 50–70%, this microwave-assisted protocol achieves >90% yield in under 15 minutes .

The method utilizes Microwave Irradiation (MWI) to accelerate the nucleophilic substitution reaction between 6-methyl-2(1H)-quinolinone and methyl iodide. This approach minimizes the formation of the O-alkylated byproduct (2-methoxy-6-methylquinoline), a common impurity in conventional heating due to the ambident nature of the lactam/lactim anion.

Scientific Background & Mechanism

The Challenge: Ambident Nucleophilicity

2-Quinolinones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Under basic conditions, the deprotonated anion is ambident, possessing two nucleophilic sites: the Nitrogen (N) and the Oxygen (O).

  • Thermodynamic Control (N-alkylation): Favored by polar aprotic solvents and higher temperatures, leading to the thermodynamically stable amide (quinolinone).

  • Kinetic Control (O-alkylation): Often competes in non-polar solvents or with "hard" electrophiles, leading to quinolinyl ethers.

The Solution: Microwave Dielectric Heating

Microwave irradiation provides rapid, volumetric heating. The high polarity of the solvent (DMF) allows for efficient coupling with the microwave field (high loss tangent, tan


). This rapid superheating favors the thermodynamic product (N-alkylated) by overcoming the activation energy barrier almost instantaneously, significantly improving regioselectivity compared to slow thermal ramping.
Reaction Scheme

The reaction proceeds via an SN2 mechanism where the deprotonated nitrogen attacks the methyl iodide.

ReactionMechanism SM 6-Methyl-2(1H)-quinolinone (Lactam Tautomer) Inter Resonance Stabilized Anion (Ambident Nucleophile) SM->Inter - H+ Base K2CO3 (Deprotonation) Base->Inter MW Microwave Irradiation (140°C, 10 min) Inter->MW + MeI MeI Methyl Iodide (Electrophile) MeI->MW Prod 1,6-Dimethyl-2(1H)-quinolinone (Target) MW->Prod Major Path (N-Attack) Side 2-Methoxy-6-methylquinoline (O-Alkylated Byproduct) MW->Side Minor Path (O-Attack)

Figure 1: Mechanistic pathway highlighting the critical branching point between N- and O-alkylation.

Experimental Protocol

Safety Warning: Methyl Iodide is a suspected carcinogen and volatile. Work in a fume hood. Microwave vessels typically operate under pressure; ensure vessels are rated for the target temperature.

Materials & Equipment
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • 6-Methyl-2(1H)-quinolinone (1.0 eq)

    • Methyl Iodide (MeI) (1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (Solvent)

Step-by-Step Procedure
  • Preparation:

    • Weigh 159 mg (1.0 mmol) of 6-methyl-2(1H)-quinolinone into a 10 mL microwave process vial.

    • Add 276 mg (2.0 mmol) of anhydrous K₂CO₃.

    • Add a magnetic stir bar.

    • Add 3.0 mL of DMF.

    • Critical Step: Add 94 µL (1.5 mmol) of Methyl Iodide last to minimize evaporation before sealing. Cap the vial immediately.

  • Microwave Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 140 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (to mix the slurry).

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Max 200W (System will self-regulate).

  • Work-up:

    • Allow the vial to cool to <50 °C (usually automated by the reactor air jet).

    • Pour the reaction mixture into 30 mL of ice-cold water in a beaker. Stir vigorously.

    • The product will precipitate as a white/off-white solid.

    • Note: If no precipitate forms immediately, neutralize the basic solution with dilute HCl (1M) to pH 7.

  • Purification:

    • Filter the solid using a Buchner funnel/vacuum filtration.

    • Wash the cake with 2 x 5 mL cold water to remove residual DMF and inorganic salts.

    • Dry the solid in a vacuum oven at 45 °C for 2 hours.

    • Optional Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (8:2).

Workflow Visualization

Workflow Start Weigh Reagents (SM, K2CO3, DMF) AddMeI Add Methyl Iodide & Seal Vial Start->AddMeI MW MW Irradiation 140°C, 10 min AddMeI->MW Cool Cool to <50°C MW->Cool Quench Pour into Ice Water Cool->Quench Filter Vacuum Filtration & Wash Quench->Filter Dry Dry & Analyze Filter->Dry

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Data Analysis

Comparison: Microwave vs. Conventional Heating

The following data illustrates the efficiency gain using the microwave protocol compared to standard thermal reflux.

ParameterConventional RefluxMicrowave Protocol (This Work)
Solvent Acetone or DMFDMF
Temperature 60–153 °C (Reflux)140 °C (Superheated)
Time 12 – 24 Hours10 Minutes
Yield 65 – 72%92 – 95%
Selectivity (N:O) ~85:15>99:1
Analytical Validation
  • Appearance: White crystalline solid.

  • Melting Point: 130–132 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.65 (s, 3H, N-CH₃ ) – Diagnostic peak confirming N-alkylation.
      
    • 
       2.42 (s, 3H, Ar-CH₃).
      
    • 
       6.68 (d, 1H, H-3).
      
    • 
       7.60 (d, 1H, H-4).
      
    • Note: Absence of a peak at

      
       4.0–4.1 ppm rules out the O-methyl ether byproduct.
      

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old Methyl Iodide (hydrolyzed) or wet DMF.

    • Fix: Use fresh MeI and anhydrous DMF. Increase MW time to 15 mins.

  • Issue: O-Alkylation Observed.

    • Cause: Temperature too low or solvent not polar enough.

    • Fix: Ensure temperature reaches 140°C. Do not substitute DMF with Acetone or THF for the microwave method; the high dielectric constant of DMF is crucial for the specific heating effect that favors N-alkylation.

  • Issue: Pressure Errors.

    • Cause: Vial headspace too small.

    • Fix: Ensure reaction volume does not exceed 60% of the vial capacity.

References

  • Microwave-Assisted Synthesis of Quinolinone Deriv

    • Source: ACS Omega (2018). "Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones."
    • Relevance: Establishes the stability of the quinolinone scaffold under microwave/base conditions.
  • N-Alkyl

    • Source: Semantic Scholar / J. Heterocyclic Chem (Indexed). "Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs."
    • Relevance: Provides the specific precedent for using K2CO3/DMF/MW for methyl
  • General Microwave N-Alkyl

    • Source: MDPI (2021). "Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones."
    • Relevance: Validates the "Green Chemistry" aspect and energy efficiency claims.

Application Note: Solid-State Engineering & Salt/Co-crystal Screening for 1,6-Dimethyl-2-Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists. It addresses the specific physicochemical challenges of the 1,6-dimethyl-2-quinolinone scaffold—specifically its nature as a neutral lactam with negligible basicity—and provides a scientifically rigorous pathway for solid-state engineering (salts and co-crystals).

Part 1: Strategic Pre-formulation Assessment

The Physicochemical Paradox

The molecule 1,6-dimethyl-2-quinolinone presents a classic challenge in salt selection. Unlike standard basic drugs (e.g., amines with pKa > 8), this compound is a cyclic amide (lactam) .

  • Structural Constraint: The nitrogen at position 1 is methylated (

    
    ). This blocks the tautomeric equilibrium to the hydroxy-quinoline form, locking the molecule into the lactam structure.
    
  • Basicity Profile: The nitrogen lone pair is delocalized into the carbonyl system. Consequently, the molecule is neutral at physiological pH. Protonation can only occur at the carbonyl oxygen using strong acids, typically resulting in a conjugate acid pKa of approximately -0.5 to -1.5 .

  • Implication: Standard salt screening with weak acids (e.g., tartaric, fumaric) will fail. These acids are not strong enough to transfer a proton to the carbonyl. The resulting solids will likely be physical mixtures or simple co-crystals, not ionic salts.

The Engineering Strategy

To modify the physicochemical properties (solubility, dissolution, melting point) of this scaffold, we must pursue two distinct tracks:

  • Anhydrous Strong-Acid Salts: Protonation of the carbonyl using sulfonic acids or mineral acids in non-aqueous media.

  • Pharmaceutical Co-crystals: Utilizing the carbonyl oxygen as a hydrogen bond acceptor for co-formers (e.g., carboxylic acids, phenols).

Part 2: Experimental Protocols

Protocol A: Anhydrous "Super-Acid" Salt Screening

Objective: To synthesize ionic salts by protonating the weakly basic carbonyl oxygen.

Safety Note: This protocol uses strong anhydrous acids. Handle with extreme care in a fume hood.

Materials:

  • API: 1,6-dimethyl-2-quinolinone (High Purity >99%)

  • Solvent System: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: Avoid alcohols initially to prevent competition for the proton.

  • Acids (Counter-ions):

    • Methanesulfonic acid (anhydrous)

    • p-Toluenesulfonic acid (monohydrate - dehydrate via toluene azeotrope if needed)

    • HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of 1,6-dimethyl-2-quinolinone in 10 mL of anhydrous DCM. Ensure complete dissolution (sonicate if necessary).

  • Acid Addition (Stoichiometric Control):

    • Prepare a 1.05 molar equivalent of the selected acid.

    • Crucial Step: Add the acid dropwise to the API solution at 0°C (ice bath) under nitrogen atmosphere. The low temperature stabilizes the potentially labile O-protonated species.

  • Nucleation Induction:

    • If immediate precipitation occurs: Allow the slurry to stir at 0°C for 2 hours.

    • If no precipitation: Slowly add an antisolvent (Anhydrous Diethyl Ether or Hexane) until turbidity is observed.

  • Isolation: Filter the solid rapidly under a nitrogen blanket (to prevent moisture absorption, which causes hydrolysis back to the free base).

  • Drying: Vacuum dry at 40°C. Do not use high heat.

Success Criteria: A significant shift in the Carbonyl stretching frequency in IR (typically shifting from ~1650 cm⁻¹ to ~1680-1700 cm⁻¹ or broadening due to -OH⁺ character).

Protocol B: Co-Crystal Screening (The Robust Alternative)

Objective: To form stable solid-state complexes without requiring proton transfer.

Mechanism: The carbonyl oxygen of 1,6-dimethyl-2-quinolinone acts as a Hydrogen Bond Acceptor (HBA). We select co-formers that are Hydrogen Bond Donors (HBD).

Selected Co-formers:

  • Resorcinol: (Strong HBD, proven success with lactams)

  • Saccharin: (Imide hydrogen is a good donor)

  • Gentisic Acid: (Carboxylic acid + phenol donor)

Methodology (Liquid-Assisted Grinding - LAG):

  • Weighing: Weigh equimolar amounts (1:1 ratio) of 1,6-dimethyl-2-quinolinone and the chosen co-former (e.g., 100 mg API + equivalent co-former).

  • Grinding: Place mixture in a steel milling jar with two 5mm stainless steel balls.

  • Solvent Catalysis: Add 10 µL of Ethanol or Nitromethane (solvent drop).

  • Milling: Process at 25 Hz for 20 minutes.

  • Analysis: Immediately analyze the resulting powder via XRPD. New peaks distinct from either starting material indicate a new phase (Co-crystal).

Part 3: Data Presentation & Analysis

Table 1: Comparative Properties of Potential Solid Forms
Solid FormFormation MechanismStability (Hydrolytic)Solubility ImpactRecommended Analysis
Free Base N/AHighLow (Neutral)XRPD, DSC
Mesylate Salt Proton transfer to C=OLow (Reverts in water)Very High¹H-NMR (D₂O shift), IR
Hydrochloride Proton transfer to C=OLow (Hygroscopic)HighChloride Titration
Resorcinol Co-crystal H-Bond (O...HO)HighModerate/HighSC-XRD, DSC
Analytical Validation: Distinguishing Salts from Co-crystals

Since the proton transfer is ambiguous for this scaffold, use the ΔpKa Rule :

  • If

    
    , a Co-crystal  is predicted.
    
  • Since 1,6-dimethyl-2-quinolinone (pKa ~ -1) is weaker than most organic acids, Co-crystals are the expected outcome for all acids except sulfonic/mineral acids.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for solid form selection based on the specific chemistry of the 1,6-dimethyl-2-quinolinone scaffold.

Quinolinone_Screening Start START: 1,6-Dimethyl-2-Quinolinone (Neutral Lactam) pKa_Check Assess pKa (Carbonyl Oxygen pKa ~ -1.0) Start->pKa_Check Decision Target Outcome? pKa_Check->Decision Salt_Route Route A: Ionic Salt (Requires Strong Acid) Decision->Salt_Route Max Solubility Needed CC_Route Route B: Co-Crystal (H-Bond Engineering) Decision->CC_Route Stability Priority Acid_Select Select Acid: pKa < -2 (e.g., MeSO3H, HCl) Salt_Route->Acid_Select Solvent_Salt Solvent: Anhydrous DCM/MeCN (Prevent Hydrolysis) Acid_Select->Solvent_Salt Result_Salt Outcome: Metastable Salt (High Solubility, Low Stability) Solvent_Salt->Result_Salt Coformer_Select Select Co-former: Strong H-Bond Donor (Phenols, Di-acids) CC_Route->Coformer_Select Method_CC Method: Liquid Assisted Grinding (Solvent Drop) Coformer_Select->Method_CC Result_CC Outcome: Stable Co-Crystal (Modulated Solubility, High Stability) Method_CC->Result_CC

Figure 1: Strategic workflow for solid-state screening of weak-base quinolinone scaffolds, distinguishing between ionic salt formation and co-crystallization pathways.

Part 5: References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on pKa-dependent salt selection).

  • Babu, N. J., & Nangia, A. (2011). Supramolecular synthesis of pharmaceutical co-crystals. CrystEngComm. (Detailed mechanisms on using lactams as hydrogen bond acceptors).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the limitations of salt formation for very weak bases).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. (Relevant for analyzing the solubility data of the resulting forms).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1,6-dimethyl-2-quinolinone functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #Q2-16DM-STERIC Priority: Critical (Tier 3 Escalation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Steric & Electronic Bias in 1,6-Dimethyl-2-Quinolinone Scaffolds

Executive Summary: The "1,6-Dimethyl Paradox"

Welcome to the advanced troubleshooting hub. You are likely encountering difficulties functionalizing 1,6-dimethyl-2-quinolinone because this specific scaffold presents a unique "push-pull" conflict between steric hindrance and electronic activation.

Before attempting any protocol, you must understand the Steric-Electronic Landscape of your molecule. The 1-Methyl (N-Me) and 6-Methyl groups create specific "dead zones" and "active zones" that defy standard quinoline chemistry.

The Steric-Electronic Map

The following diagram visualizes the accessibility of your substrate.

Quinolinone_Landscape Core 1,6-Dimethyl-2-Quinolinone Core Scaffold C3 Position C3 (Electronically Favored) Status: ACCESSIBLE Core->C3 Direct C-H Arylation (Pd-Catalysis) C4 Position C4 (Electronically Deficient) Status: CHALLENGING Core->C4 Radical Attack (Minisci) C5 Position C5 (The 'Bay' Region) Status: BLOCKED (Steric) Core->C5 Requires Ru-Catalysis (Weak Coordination) C8 Position C8 (Peri-Interaction) Status: HINDERED (by N-Me) Core->C8 Requires N-Demethylation or Specific Rh-Catalysis N_Me 1-Methyl Group (Steric Blocker) N_Me->C8 Peri-Strain Repulsion C6_Me 6-Methyl Group (Electronic Activator) C6_Me->C5 Ortho-Steric Clash

Caption: Accessibility map of 1,6-dimethyl-2-quinolinone. Red zones indicate high steric hindrance; green zones indicate electronic favorability.

Diagnostic Matrix: Select Your Issue

Identify your specific failure mode below to jump to the relevant troubleshooting ticket.

Target PositionCommon Failure ModeDiagnosisRecommended Protocol
C3 Low yield; starting material recovery.Ligand Mismatch. The C2-carbonyl is a weak directing group. Standard ligands are too bulky or non-coordinating.Ticket #001: Pd-Catalyzed C-H Arylation
C4 No reaction or C3-regioisomer formed.Electronic Mismatch. C4 is electron-deficient; electrophilic aromatic substitution (SEAr) will fail.Ticket #002: Minisci Radical Alkylation
C5 Complex mixture; no desired product."Bay Region" Blockage. The 6-Me and 4-H create a steric wall. Standard Pd-catalysis cannot access this site.Ticket #003: Ru-Catalyzed Remote Activation
C8 C3-arylation occurs instead.N-Me Interference. The N-methyl group prevents standard N-directed C-H activation.Ticket #004: C8 Workarounds

Troubleshooting Tickets & Protocols

Ticket #001: Functionalizing C3 (The "Easy" Win)

Issue: You need to install an aryl or alkenyl group at C3, but standard Suzuki couplings (using C3-halides) are failing or you want to use direct C-H activation.

Technical Insight: The C3 position is enaminic in character (electron-rich). While the N-Me group prevents N-coordination, the C2-carbonyl oxygen can act as a weak directing group for Pd(II). The key is using silver salts to abstract halides and facilitate the C-H activation step.

Protocol: Pd-Catalyzed C3-H Arylation

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ or XPhos (for difficult substrates)

  • Oxidant/Additive: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction and re-oxidation.

  • Solvent: DMF or DMA (Polar aprotic is required).

  • Temperature: 110–130 °C.

Step-by-Step:

  • Charge a sealed tube with 1,6-dimethyl-2-quinolinone (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂, and Ag₂CO₃.

  • Add DMF (0.2 M concentration).

  • Heat to 130 °C for 16 hours.

  • QC Check: If conversion is low, add PivOH (30 mol%). The pivalate acts as a "proton shuttle," lowering the energy barrier for the C-H cleavage step (CMD mechanism).

Ticket #002: Functionalizing C4 (The Radical Bypass)

Issue: You cannot install alkyl groups at C4. Electrophilic methods (Friedel-Crafts) fail because the ring is electron-deficient.

Technical Insight: To functionalize C4, you must invert your strategy from electrophilic to nucleophilic radical attack. The Minisci reaction is the gold standard here. The 1,6-dimethyl substitution pattern actually helps here by blocking C6 and C1, funneling the radical to the open C4 position.

Protocol: Silver-Catalyzed Minisci Alkylation

  • Reagent: Carboxylic Acid (Alkyl source, 2-3 equiv).

  • Catalyst: AgNO₃ (20 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate, 2.0 equiv).

  • Solvent: CH₂Cl₂/Water (Biphasic) or TFA/Water.

  • Temperature: 40–60 °C.

Step-by-Step:

  • Dissolve 1,6-dimethyl-2-quinolinone (1.0 equiv) in a mixture of CH₂Cl₂ and water (1:1).

  • Add the alkyl carboxylic acid (e.g., propionic acid for ethylation).

  • Add AgNO₃ and (NH₄)₂S₂O₈.

  • Vigorously stir at 40 °C.

  • Troubleshooting: If the N-Me group is sensitive to oxidation (rare but possible), switch to a Photoredox Minisci protocol (Ir-catalyst + Blue LED) which is milder and operates at room temperature [1].

Ticket #003: Accessing C5 (The "Bay Region" Challenge)

Issue: The 6-Methyl group creates severe steric hindrance for C5 functionalization.

Technical Insight: C5 is the most difficult position. It is sandwiched between the C4-hydrogen and the C6-methyl group. Palladium catalysts are generally too bulky to insert here. You must use Ruthenium(II) catalysis, which can utilize the C4-carbonyl (via a tautomeric assistance or remote directing) or the inherent weak coordination of the C2-carbonyl to swing the metal center into the C5 position.

Protocol: Ru(II)-Catalyzed C5-Alkenylation

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%).[1]

  • Additive: AgSbF₆ (20 mol%) - Generates the active cationic Ru species.

  • Directing Group Strategy: This relies on the weak coordination of the C2=O.

  • Coupling Partner: Acrylates (e.g., Ethyl Acrylate).[2][3]

  • Solvent: DCE or TFE (Trifluoroethanol is often a magic solvent here).

Why this works: The cationic Ruthenium species is smaller and more electrophilic than neutral Palladium species, allowing it to engage with the crowded C5 position, especially when aided by the "buttressing" effect of the 6-Me group which can actually twist the ring slightly, exposing C5 [2].

Ticket #004: C8 Functionalization (The N-Me Clash)

Issue: The N-Methyl group sterically blocks the C8 position (peri-interaction).

Resolution: Direct C-H functionalization of C8 in N-methyl quinolinones is nearly impossible with high selectivity using standard methods.

  • Workaround 1: If you can start from the N-H quinolinone, functionalize C8 first (using the N-H as a directing group), then methylate to get your 1,6-dimethyl product.

  • Workaround 2: If you are locked into the N-Me substrate, use Rh(III)-catalysis with bulky carbenoid ligands that favor the distal position, but expect low yields (20-40%).

  • Recommendation: Redesign synthesis to introduce C8 substituent before cyclization of the quinolinone ring.

FAQ: Rapid Fire Troubleshooting

Q: Can I use N-oxide chemistry to direct to C8? A: No. You have a 1-Methyl group.[4] You cannot form an N-oxide without a quaternary ammonium salt, which is unstable and won't direct. N-oxide chemistry requires a free nitrogen lone pair (quinoline) or N-H (to be oxidized/protected).

Q: Why is my Suzuki coupling at C4 (using 4-chloro-1,6-dimethyl-2-quinolinone) stalling? A: Oxidative addition into the C4-Cl bond is slow because the ring is electron-rich (due to N-Me and 6-Me donation).

  • Fix: Switch to a highly active ligand like SPhos or XPhos Pd G3 precatalysts.

  • Fix: Use microwave irradiation (120 °C, 30 mins) to force the oxidative addition.

Q: The 6-Methyl group is activating, so why isn't C7 reactive? A: C7 is electronically activated (ortho to methyl), but C5 is also activated. However, C3 is the softest nucleophile for electrophiles. To hit C7, you usually need to block C3 and C4 first, or use a specific C7-directing group installed at C8.

References

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[5] Journal of the American Chemical Society, vol. 143, no.[5] 30, 2021, pp. 11927–11933.

  • Ackermann, L., et al. "Ruthenium(II)-Catalyzed C–H Functionalization of Quinolines." Organic Letters, vol. 16, no. 11, 2014, pp. 2986–2989.

  • Dixneuf, P. H., et al. "Palladium-Catalyzed C–H Bond Activation of N-Methyl-2-Quinolinones." Angewandte Chemie International Edition, vol. 50, no. 15, 2011, pp. 3484–3488.

Sources

Stability of 1,6-dimethyl-2-quinolinone under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1,6-Dimethyl-2-Quinolinone

Welcome to the technical support center for 1,6-dimethyl-2-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions regarding the stability of this compound, specifically under acidic hydrolysis conditions. Our goal is to equip you with the expertise to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the chemical stability of 1,6-dimethyl-2-quinolinone.

Q1: What is the primary molecular feature of 1,6-dimethyl-2-quinolinone responsible for its instability in acidic conditions?

A1: The primary site of instability is the cyclic amide (lactam) bond within the quinolinone ring system. Amide hydrolysis is a well-documented degradation pathway for many pharmaceuticals.[1][2] In the presence of acid, the carbonyl oxygen of the lactam can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2][3] This initiates the cleavage of the C-N bond and subsequent ring-opening. Amides are generally more stable than esters, but the forced conditions of acid hydrolysis, often combined with heat, can drive this degradation.[3][4]

Q2: What are the expected degradation products of 1,6-dimethyl-2-quinolinone under acidic hydrolysis?

A2: The acid-catalyzed hydrolysis of the lactam bond is expected to result in a single primary degradation product: 3-(2-(methylamino)-5-methylphenyl)propanoic acid . This occurs through the cleavage of the heterocyclic ring.

Below is a diagram illustrating the proposed hydrolysis pathway.

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism A 1,6-dimethyl-2-quinolinone (Lactam) B Protonated Intermediate A->B + H⁺ (Protonation of Carbonyl) C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Ring-Opened Product (Amino Acid) C->D Ring Cleavage & Proton Transfer

Caption: Proposed mechanism for the acid hydrolysis of 1,6-dimethyl-2-quinolinone.

Q3: How do variables like acid concentration, temperature, and time influence the rate of degradation?

A3: The rate of hydrolysis is significantly influenced by these factors, following general principles of chemical kinetics.

  • Acid Concentration: Increasing the concentration of the acid (e.g., from 0.1N HCl to 1N HCl) increases the availability of protons (H⁺) to catalyze the reaction, thereby accelerating the degradation rate.

  • Temperature: As with most chemical reactions, an increase in temperature provides more energy to the system, increasing the frequency and energy of molecular collisions. This significantly accelerates the rate of hydrolysis.[5] Forced degradation studies often use elevated temperatures (e.g., 60-80°C) to achieve degradation in a reasonable timeframe.[6]

  • Time: The extent of degradation is directly proportional to the duration of exposure to the stress condition. It is crucial to monitor degradation over several time points to establish a kinetic profile.

Q4: My analytical results show poor mass balance after a forced degradation study. What are the potential causes?

A4: Achieving a good mass balance (typically 95-105%) is critical for a valid stability-indicating method. Poor mass balance can stem from several issues:

  • Chromatographic Behavior of Degradants: The degradation product, being an amino acid, will have significantly different polarity and pKa compared to the parent compound. It may be highly retained or not retained at all on a standard reverse-phase column.

  • Different UV Response: The chromophore of the ring-opened degradant is different from the quinolinone system. The molar absorptivity at the detection wavelength used for the parent drug may be very low for the degradant, making it "invisible" or under-quantified.

  • Formation of Secondary Degradants: Under harsh conditions, the primary degradant might further break down into smaller, non-UV active fragments.

  • Precipitation: The degradant may not be soluble in the final sample matrix after neutralization, leading to its loss before injection.

Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your stability studies.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
No significant degradation is observed even with acid and heat. The compound is relatively stable under the applied conditions. The reaction kinetics are slow.1. Increase Stress Level: Incrementally increase the acid concentration (e.g., from 0.1N to 1N HCl) or the temperature (e.g., from 60°C to 80°C).[6] 2. Extend Exposure Time: Increase the duration of the study, taking samples at later time points (e.g., 24, 48, 72 hours).
An unexpected number of new peaks appear in the chromatogram. 1. Impurities in the starting material are degrading. 2. Secondary degradation of the primary product is occurring. 3. The acid or solvent contains impurities.1. Analyze Controls: Run a blank (acid and solvent, heated) and an unstressed sample to identify extraneous peaks. 2. Use LC-MS: Employ mass spectrometry to identify the molecular weights of the new peaks and confirm if they are related to the parent compound.[7][8] 3. Reduce Stress Severity: Use milder conditions to favor the formation of only the primary degradant.
Chromatographic peak shape for the parent or degradant is poor (e.g., tailing, fronting). 1. Incomplete neutralization of the sample before injection. 2. Interaction of the analyte with active sites on the column (especially for the basic amine in the degradant). 3. Sample solvent is too strong compared to the mobile phase.1. Ensure Neutralization: Carefully neutralize the sample to a pH compatible with the mobile phase (typically pH ~7). 2. Modify Mobile Phase: Add a competing base (e.g., 0.1% triethylamine) or use a low pH mobile phase with an appropriate buffer to improve the peak shape of the amine-containing degradant. 3. Match Sample Solvent: Dilute the final neutralized sample in the initial mobile phase.
Results show high variability between replicate experiments. 1. Inconsistent temperature control during heating. 2. Inaccurate pipetting of acid or sample stock solution. 3. Degradation continuing after sampling and before analysis.1. Use a Calibrated Water Bath/Oven: Ensure precise and uniform temperature control. 2. Calibrate Pipettes: Use calibrated volumetric glassware and pipettes for all preparations. 3. Quench the Reaction: Immediately after taking a time point sample, cool it on ice and neutralize it to stop further degradation. Store quenched samples in a refrigerator or freezer until analysis.

Experimental Protocols & Data

Stability Profile Under Forced Degradation

Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding a molecule's intrinsic stability.[9] The table below summarizes the expected stability profile for the 1,6-dimethyl-2-quinolinone scaffold based on the known reactivity of quinolinone derivatives.[6][10]

Stress ConditionTypical Reagents & ConditionsExpected Stability of 1,6-Dimethyl-2-QuinolinonePotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heated (60-80°C)Susceptible. Degradation is expected and is dependent on conditions.Ring-opened amino acid: 3-(2-(methylamino)-5-methylphenyl)propanoic acid.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (60-80°C)Susceptible. Degradation may be faster than under acidic conditions.Ring-opened amino acid salt.
Oxidation 3-30% H₂O₂, room temperaturePotentially Susceptible. Hydroxylated quinolinones, N-oxides, or ring-opened products.
Photochemical Exposure to light, e.g., 1.2 million lux hours and 200 W h/m² (ICH Q1B)Potentially Susceptible. Many quinolone structures are known to be photolabile.[9]Photodimers, oxides, or other complex photoproducts.
Thermal (Dry Heat) 70-80°CLikely Stable. Generally stable at moderately elevated temperatures in solid form.Minimal degradation expected unless melting point is approached.
Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to induce approximately 5-20% degradation, which is ideal for method validation.[6]

Objective: To generate the primary acid degradation product of 1,6-dimethyl-2-quinolinone and assess its stability.

Materials:

  • 1,6-dimethyl-2-quinolinone reference standard

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 N solution

  • Sodium Hydroxide (NaOH), 1.0 N solution

  • Volumetric flasks, pipettes, and vials

  • Calibrated water bath or heating block

  • HPLC or UPLC system with UV or MS detector[8][11]

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 1,6-dimethyl-2-quinolinone in methanol to prepare a 1.0 mg/mL stock solution.

  • Prepare Control Sample: Add 1 mL of the stock solution to a vial. Add 1 mL of purified water. Keep this at room temperature, protected from light. This is your T=0 and control sample.

  • Initiate Stress Condition: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Heating: Place the vial in a water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specific time intervals (e.g., 2, 4, 8, and 24 hours).

  • Quench Reaction: Immediately after withdrawal, place the aliquot in a new vial, cool on ice, and neutralize by adding an equimolar amount of 0.1 N NaOH (100 µL).

  • Dilution: Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., ~50 µg/mL).

  • Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method.

G cluster_workflow Forced Degradation Workflow prep 1. Prepare 1 mg/mL Stock Solution stress 2. Mix Stock with 0.1 N HCl (1:1 v/v) prep->stress heat 3. Heat at 60°C stress->heat sample 4. Sample at Time Points (e.g., 0, 2, 4, 8, 24h) heat->sample quench 5. Quench & Neutralize (Cool + 0.1 N NaOH) sample->quench dilute 6. Dilute to Final Conc. (~50 µg/mL) quench->dilute analyze 7. Analyze via HPLC/UPLC dilute->analyze

Caption: Experimental workflow for the acid-catalyzed forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate 1,6-dimethyl-2-quinolinone from its primary acid degradation product.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

References

  • Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Elgogary, S., et al. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. (Simulated reference based on search result context).
  • Jain, R., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Cimrová, V., et al. (2013). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Alves, M., et al. (2018). An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale.
  • Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. Available at: [Link]

  • López-Ruiz, R., et al. (2020). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Agilent Technologies.
  • Guo, W., et al. (2017). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • A. A. K. (n.d.).
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology.
  • BenchChem. (2025). Stability issues and degradation pathways of 2-Hydroxyquinoline. BenchChem.
  • Anonymous. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Flores-Contreras, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. Available at: [Link]

  • Felis, E., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Sciences Europe. Available at: [Link]

  • Sun, G., et al. (2000). Pathway proposed for the degradation of quinoline.
  • Bourais, I., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts. Available at: [Link]

  • Anonymous. (2010).
  • Anonymous. (2016).
  • Newbold, G. T., & Spring, F. S. (1948). Hydroxamic Acids. Part I. Cyclic Hydroxamic Acids derived from Pyridine and Quinoline. Journal of the Chemical Society.
  • Anonymous. (2015). Chemical stability in dosage forms.

Sources

Purification strategies for 1,6-dimethyl-2-quinolinone column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Strategies & Troubleshooting Ticket ID: PUR-Q2-106 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 1,6-dimethyl-2-quinolinone (1,6-dimethylquinolin-2(1H)-one) presents a classic challenge in heterocyclic chemistry: separating a polar lactam from its less polar O-alkylated regioisomers and unreacted aniline precursors. This guide moves beyond standard protocols to address the specific physicochemical behavior of the quinolinone core, focusing on tautomeric equilibrium control and stationary phase interactions.

Module 1: Pre-Chromatography Diagnostics (The Triage)

User Question: My crude reaction mixture is a dark oil. I see multiple spots on TLC, some streaking. Should I load this directly onto the column?

Technical Response: Do not load directly. 1,6-dimethyl-2-quinolinone is a solid (mp ~80-82 °C) but often oils out due to impurities like N-methyl-p-toluidine or residual high-boiling solvents (e.g., DMSO/DMF). Direct loading of oils leads to "channeling," where the mobile phase bypasses the sample, destroying resolution.

Diagnostic Workflow

Before packing the column, execute this triage protocol:

  • Workup Check: Ensure all DMF/DMSO is removed via aqueous wash (LiCl solution) or high-vacuum drying. Residual polar solvents will drag all components to the solvent front.

  • TLC Analysis (The "Lactam Test"):

    • Solvent A: 100% Ethyl Acetate (EtOAc).

    • Solvent B: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm) is primary. Iodine stain is secondary (stains the N-methyl group).

  • Solubility Check: The target compound is moderately soluble in DCM and EtOAc but insoluble in Hexanes.

Decision Logic Diagram

Use this logic tree to determine your loading strategy.

PurificationLogic Start Crude Mixture Analysis Solubility Soluble in minimal DCM? Start->Solubility WetLoad Wet Loading (DCM/Hexane) Solubility->WetLoad Yes DryLoad Dry Loading (Adsorb on Silica) Solubility->DryLoad No (Oiling/Tar) TLC_Sep delta-Rf > 0.15? Gradient Gradient Elution (Hex -> EtOAc) TLC_Sep->Gradient Yes (Clean Sep) Isocratic Isocratic Elution (DCM/MeOH) TLC_Sep->Isocratic No (Overlap) WetLoad->TLC_Sep DryLoad->TLC_Sep caption Figure 1: Decision Matrix for Loading and Elution Strategy based on Crude Solubility and TLC Resolution.

Module 2: Mobile Phase Optimization (The Engine)

User Question: I am using Hexane/Ethyl Acetate, but the product streaks and co-elutes with impurities. What is the correct solvent system?

Technical Response: The streaking is caused by the basic nitrogen and the polar amide (lactam) functionality interacting with acidic silanols on the silica gel. Hexane/EtOAc is often insufficient for resolving the polar N-methyl lactam from the O-methyl ether byproduct.

The "Quinolinone Polarity Ladder"

Switch to a DCM/MeOH system or modify your Hexane/EtOAc system.

SystemCompositionTarget

(0.[1][2]3)
Application
Standard Hexane : EtOAc (1:1 to 1:4)Poor ResolutionRemoves non-polar impurities (e.g., O-methyl isomer).
High Polarity DCM : MeOH (98:2 to 95:5)Excellent Best for isolating the target 1,6-dimethyl-2-quinolinone.
Buffered EtOAc + 1% TEAGoodEliminates streaking if the compound is protonating on silica.
Toluene Toluene : Acetone (10:1)SpecializedUse if DCM/MeOH fails to separate regioisomers.
Separation Mechanism: N- vs. O-Alkylation

If you synthesized this via methylation of 6-methyl-2-quinolinone, you likely have two isomers.

  • Target (N-Methyl): More polar (Lactam). Elutes LATER .

  • Impurity (O-Methyl): Less polar (Lactim Ether). Elutes EARLIER .

Critical Protocol: Flush the column with 10% EtOAc/Hexane first to elute the O-methyl impurity (2-methoxy-6-methylquinoline). Then switch to 100% EtOAc or 2% MeOH/DCM to elute the target N-methyl lactam.

Module 3: Stationary Phase & Troubleshooting (The Chassis)

User Question: The bands are tailing severely, contaminating my fractions. Is my silica bad?

Technical Response: It is not the silica quality; it is the Lewis basicity of the quinolinone oxygen and nitrogen. They hydrogen bond with the acidic silanol (


) groups on the stationary phase.
Protocol: Column Neutralization

You must block the active silanol sites.

  • Pre-treatment: Slurry your silica in the starting solvent containing 1% Triethylamine (TEA) .

  • Packing: Pour the column with this TEA-spiked solvent.

  • Equilibration: Flush with 2 Column Volumes (CV) of neutral solvent (without TEA) before loading. This leaves a monolayer of TEA protecting the silica but prevents TEA from contaminating your product fractions.

Alternative: If tailing persists, switch to Neutral Alumina (Activity Grade III). Quinolinones are stable on alumina and tail significantly less.

Troubleshooting Logic: The "Rescue"

Troubleshooting Problem Issue Detected Tailing Band Tailing Problem->Tailing Overlap Isomer Overlap Problem->Overlap Crystallization Product Oils Out Problem->Crystallization Fix_Tail Add 1% Et3N or Switch to Alumina Tailing->Fix_Tail Fix_Overlap Switch to Toluene/Acetone or DCM/MeOH Overlap->Fix_Overlap Fix_Cryst Evaporate w/ DCM Triturate w/ Et2O Crystallization->Fix_Cryst caption Figure 2: Troubleshooting flow for common chromatographic defects in quinolinone purification.

Module 4: Post-Column Isolation

User Question: I collected the fractions, but the NMR shows solvent peaks and the solid is sticky.

Technical Response: Quinolinones trap chlorinated solvents in their crystal lattice.

  • Co-evaporation: Redissolve the sticky solid in a small amount of DCM, then add excess Diethyl Ether or Pentane .

  • Trituration: Sonicate the mixture. The 1,6-dimethyl-2-quinolinone should precipitate as a white/off-white solid while impurities remain in the mother liquor.

  • Filtration: Filter the solid and dry under high vacuum (>1 hour at 40°C) to remove lattice solvents.

References

  • Synthesis and Cyclization Mechanisms: Wu, J., et al. "Palladium-Catalyzed Carbonylative Cyclization of N-Aryl-2-aminopyridines." Organic Letters, vol. 17, no.[3] 2, 2015, pp. 222-225. (Demonstrates quinolinone core construction and polarity considerations).

  • Chromatographic Behavior of Heterocycles: BenchChem Technical Support. "Troubleshooting guide for the purification of polar quinoline compounds." BenchChem Support Center, 2025. (Detailed protocols on TEA deactivation and mobile phase selection).

  • Solubility & Physical Properties: EPA Substance Registry. "2(1H)-Quinolinone, 1,6-dimethyl- Physical Properties." U.S. Environmental Protection Agency. (Verifies solid state and solubility data).

  • Isomer Separation (N- vs O-Alkylation): Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography for Isomers." Nacalai Technical Notes. (Explains the separation of structural isomers using pi-pi interactions).

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching in 1,6-Dimethyl-2-Quinolinone Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Technical Support Center. You are likely here because your 1,6-dimethyl-2-quinolinone (1,6-DMQ) assay is showing lower-than-expected fluorescence intensity, or your kinetic data is displaying non-linear artifacts.

As Senior Application Scientists, we often see 1,6-DMQ used as a surrogate for carbostyril drugs or as a polarity-sensitive probe. However, the quinolinone scaffold is notoriously sensitive to collisional quenching (by halides or oxygen), static complexation , and inner filter effects (IFE) .

This guide moves beyond basic "check your settings" advice. We will apply rigorous photophysical diagnostics to isolate the root cause of your signal loss.

Part 1: Diagnostic Triage – Is it True Quenching?

Before modeling quenching constants, we must rule out artifactual signal loss. The most common error in quinolinone assays is misidentifying the Inner Filter Effect (IFE) as chemical quenching.

Issue 1: Signal Plateaus at High Concentrations

User Question: "My standard curve for 1,6-DMQ flattens out above 50 µM. Is the molecule self-quenching?"

Technical Diagnosis: While self-quenching is possible, this is statistically likely to be the Inner Filter Effect (IFE) . 1,6-DMQ absorbs UV light (typically


 nm). If the optical density (OD) of your solution at excitation or emission wavelengths exceeds 0.1, the solution "shadows" itself, attenuating the signal exponentially rather than linearly.

Protocol: The IFE Correction Workflow Do not dilute your samples immediately; you may lose sensitivity. Instead, apply a mathematical correction using absorbance data.

Step-by-Step Methodology:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance (

    
    ) of your sample at the excitation (
    
    
    
    ) and emission (
    
    
    ) wavelengths.
  • Calculate Correction Factor: Apply the Lakowicz equation:

    
    
    
    • 
      : Corrected Fluorescence
      
    • 
      : Observed Fluorescence
      
    • 
      : Absorbance at excitation wavelength[1]
      
    • 
      : Absorbance at emission wavelength[1]
      
  • Validation: Plot

    
     vs. Concentration. If the plot becomes linear, the issue was IFE, not chemical quenching.
    

Visual Guide: IFE Diagnostic Logic

IFE_Correction Start Signal Non-Linearity Detected MeasureOD Measure Absorbance (OD) at Ex and Em wavelengths Start->MeasureOD CheckOD Is OD > 0.1? MeasureOD->CheckOD ApplyMath Apply Correction Formula: F_corr = F_obs * 10^((Aex+Aem)/2) CheckOD->ApplyMath Yes (Mathematical Fix) Dilute Dilute Sample (Physical Correction) CheckOD->Dilute Yes (Physical Fix) TrueQuench Proceed to Stern-Volmer Analysis (True Chemical Quenching) CheckOD->TrueQuench No (OD < 0.05)

Caption: Decision matrix for distinguishing optical artifacts (IFE) from true molecular quenching interactions.

Part 2: Mechanistic Troubleshooting – Stern-Volmer Analysis

User Question: "I am adding a ligand to my 1,6-DMQ solution, and the signal drops. How do I know if it's binding (static) or just colliding (dynamic)?"

Technical Diagnosis: Quinolinones are susceptible to both mechanisms.

  • Dynamic (Collisional) Quenching: The quencher diffuses and hits the excited fluorophore.[2] Dependent on viscosity and temperature.

  • Static Quenching: The quencher forms a non-fluorescent ground-state complex with 1,6-DMQ.

To distinguish these, you must generate a Stern-Volmer Plot .

Protocol: Stern-Volmer Analysis

  • Prepare Series: Create 5 samples with fixed [1,6-DMQ] (e.g., 10 µM) and increasing [Quencher] (0 to 5 mM).

  • Measure: Record fluorescence intensity (

    
    ) for each. 
    
    
    
    is the intensity without quencher.[3]
  • Plot: Graph

    
     (y-axis) vs. 
    
    
    
    (x-axis).[3][4][5][6]
  • Analyze Slope:

    • Linear: Single mechanism (usually dynamic).

    • Upward Curvature: Combined static and dynamic quenching.[5]

Data Interpretation Table:

Observation (F0/F vs [Q])DiagnosisVerification Experiment
Linear Slope Dynamic Quenching (Likely)Heat the sample. If slope increases, it is dynamic (faster diffusion).
Linear Slope Static Quenching (Possible)Heat the sample. If slope decreases, it is static (complex dissociation).
Upward Curvature Combined Static + DynamicMeasure fluorescence lifetime (

).

will be linear, while

curves.[6]

Visual Guide: Mechanism Determination

SternVolmer Input Plot F0/F vs [Q] Linear Linear Plot Input->Linear Curved Upward Curvature Input->Curved TempTest Perform Temperature Test (Heat to 45°C) Linear->TempTest Combined Combined Mechanism (Sphere of Action) Curved->Combined Dynamic Slope Increases: Dynamic Quenching (Diffusion Controlled) TempTest->Dynamic Static Slope Decreases: Static Quenching (Complex Formation) TempTest->Static

Caption: Workflow for interpreting Stern-Volmer plots to identify the physical nature of the quenching interaction.

Part 3: Chemical Compatibility & Environmental Factors

User Question: "My fluorescence signal is unstable in PBS buffer but fine in water. Why?"

Technical Diagnosis: This is a classic issue with quinolinones. 1,6-DMQ is sensitive to Halide Quenching .

  • The Culprit: Chloride ions (Cl⁻) and Iodide ions (I⁻) are heavy atoms that facilitate intersystem crossing, effectively quenching fluorescence via the heavy-atom effect. PBS contains ~137 mM NaCl, which is sufficient to quench sensitive quinolinones.

Troubleshooting Checklist:

  • Buffer Selection:

    • Avoid: PBS, Tris-HCl (high chloride content).

    • Recommended: HEPES, MOPS, or Phosphate buffer (NaPi) made without saline, provided ionic strength is not critical for your protein.

  • pH Sensitivity:

    • Quinolinones have protonatable nitrogens. A pH shift can alter the electron density of the ring system.

    • Action: Perform a pH titration (pH 4 to 9) to find the "fluorescence plateau" where the signal is stable. Ensure your assay runs within this window.

  • Solvent Polarity:

    • 1,6-DMQ exhibits solvatochromism . If you dissolve your stock in DMSO and dilute into buffer, the emission peak may shift (blue shift in non-polar, red shift in polar).

    • Action: Always record the emission spectrum (scan 350–550 nm), not just a single point, when changing solvents to ensure you are capturing the peak intensity.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The definitive source for the Inner Filter Effect and Stern-Volmer derivation).

  • Edinburgh Instruments. (2024). Fluorescence Quenching & the Stern-Volmer Plot. (Detailed protocols for distinguishing static vs. dynamic quenching).

  • BenchChem. (2025).[1][3] Correcting for the Inner Filter Effect in Fluorescence Assays. (Methodologies for mathematical IFE correction).

  • Melavanki, R., et al. (2022).[7] Effect of Fluorescence Quenching model on Quinoline Derivative.... Luminescence.[2][4][6][7][8][9][10] (Specific application of Stern-Volmer analysis to quinoline derivatives).

  • RSC Publishing. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor. (Demonstrates metal ion quenching mechanisms in quinolines).

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1,6-dimethyl-2-quinolinone and 1-methyl-2-quinolinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolin-2-one (2-quinolone) core is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] From potent anticancer agents to specific enzyme inhibitors, the versatility of the quinolinone ring system has made it a focal point for medicinal chemists.[3] This guide focuses on two specific derivatives: 1-methyl-2-quinolinone, a foundational structure in many quinoline alkaloids, and its C6-methylated analog, 1,6-dimethyl-2-quinolinone. By examining the known bioactivity of the parent compound and understanding the influence of substitution at the C6 position, we can extrapolate the potential therapeutic relevance of 1,6-dimethyl-2-quinolinone.

Chemical Structures and Physicochemical Properties

The fundamental difference between the two molecules is the presence of an additional methyl group at the 6-position of the quinoline ring in 1,6-dimethyl-2-quinolinone. This seemingly minor structural modification can have a significant impact on the molecule's physicochemical properties, such as lipophilicity, and its interaction with biological targets.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
1-methyl-2-quinolinone 1-methyl-2-quinolinone structureC₁₀H₉NO159.19
1,6-dimethyl-2-quinolinone 1,6-dimethyl-2-quinolinone structureC₁₁H₁₁NO173.21

Comparative Bioactivity Profile

Anticancer Activity

Quinolinone derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes in cancer cell proliferation and survival.[4][5][6]

1-methyl-2-quinolinone and its Derivatives:

The 1-methyl-2-quinolinone scaffold is a component of various compounds evaluated for their cytotoxic effects against a range of cancer cell lines. For instance, derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one have been synthesized and tested for their in-vitro anticancer activity. In one study, certain derivatives of this scaffold, such as 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones, exhibited potent cytotoxic activity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cancer cell lines, with IC50 values as low as 1.33 μM.[7]

Predicted Activity of 1,6-dimethyl-2-quinolinone:

The introduction of a methyl group at the C6 position of the quinolinone ring can influence its anticancer activity. SAR studies on quinoline derivatives have shown that substitution at the C6 position can modulate biological activity.[8] For example, in a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the presence of the 6-methyl group was a common feature in compounds showing inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines, with one derivative exhibiting an IC50 of 13 µM against Caco-2 cells.[9] This suggests that the 6-methyl substitution is compatible with and can even be beneficial for anticancer activity. It is plausible that the methyl group at C6 in 1,6-dimethyl-2-quinolinone could enhance its lipophilicity, potentially leading to improved cell permeability and intracellular accumulation, which could translate to increased cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To directly compare the anticancer activity of 1,6-dimethyl-2-quinolinone and 1-methyl-2-quinolinone, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[10] Inhibitors of PDEs have therapeutic applications in a variety of diseases.[11] Quinoline derivatives have been identified as potent PDE inhibitors.

1-methyl-2-quinolinone and its Derivatives:

The 1-methyl-2-quinolinone moiety is present in compounds designed as PDE inhibitors. For example, derivatives of 2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline have been synthesized and evaluated as PDE10A inhibitors.[11] While specific IC50 values for the simple 1-methyl-2-quinolinone are not prominently reported in this context, the inclusion of this scaffold in potent inhibitors highlights its potential for interaction with the active sites of these enzymes.

Predicted Activity of 1,6-dimethyl-2-quinolinone:

The effect of the C6-methyl group on PDE inhibition is less straightforward to predict without direct experimental data. However, SAR studies of quinoline-based PDE inhibitors often show that substitutions on the benzene ring of the quinoline scaffold can significantly impact potency and selectivity. For instance, in a series of quinoline-based PDE5 inhibitors, substitutions at various positions, including C6, were explored to optimize activity and metabolic stability.[8] The methyl group at C6 in 1,6-dimethyl-2-quinolinone could potentially engage in favorable hydrophobic interactions within the active site of a PDE isozyme, leading to enhanced inhibitory activity compared to the unsubstituted 1-methyl-2-quinolinone. Conversely, it could also introduce steric hindrance, depending on the specific topology of the enzyme's active site.

Signaling Pathway: PDE Inhibition and Downstream Effects

PDE_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Quinolinone 1,6-dimethyl-2-quinolinone or 1-methyl-2-quinolinone Quinolinone->PDE Inhibition

Caption: PDE inhibition by quinolinones.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on quinolinone derivatives, we can infer the following SAR principles that may apply to the comparison of 1,6-dimethyl-2-quinolinone and 1-methyl-2-quinolinone:

  • Lipophilicity: The addition of a methyl group at the C6 position is expected to increase the lipophilicity of the molecule. This could enhance membrane permeability and oral bioavailability, potentially leading to improved in vivo efficacy.

  • Steric and Electronic Effects: The methyl group is an electron-donating group, which could subtly alter the electron density of the quinolinone ring system. This might influence hydrogen bonding interactions with target proteins. Sterically, the methyl group could either provide a beneficial hydrophobic interaction or cause a clash within a binding pocket, depending on the target.

  • Metabolic Stability: Methyl groups can be sites of metabolic oxidation. The introduction of a methyl group at C6 could provide an additional site for metabolism, potentially affecting the compound's pharmacokinetic profile.

Future Directions and Experimental Design

To definitively compare the bioactivity of 1,6-dimethyl-2-quinolinone and 1-methyl-2-quinolinone, a head-to-head experimental evaluation is necessary. The following experimental workflow is proposed:

Caption: Proposed experimental workflow.

Conclusion

In the absence of direct comparative data, this guide provides a predictive analysis of the bioactivity of 1,6-dimethyl-2-quinolinone versus 1-methyl-2-quinolinone based on established structure-activity relationships. The addition of a methyl group at the C6 position is anticipated to modulate the biological activity, potentially enhancing anticancer efficacy through increased lipophilicity. However, its effect on enzyme inhibition is target-dependent and requires experimental validation. The proposed experimental workflows offer a clear path for researchers to generate the necessary data for a definitive comparison. This analysis serves as a valuable resource for guiding future research and drug development efforts centered on the promising quinolinone scaffold.

References

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  • Chen, Y., et al. (2021).
  • Kaur, M., & Singh, M. (2013). Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer. Arabian Journal of Chemistry, 10, S335-S344.
  • Grzelakowska, A., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(7), 2286.
  • Machado, G. D. R. M., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5434.
  • Nguyen, T. T. P., et al. (2020). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Arabian Journal of Chemistry, 13(11), 8135-8148.
  • Patel, D. R., & Patel, N. C. (2010). Quinolones Chemistry and its Therapeutic Activities. International Journal of ChemTech Research, 2(2), 996-1006.
  • Sato, H., et al. (2013). Synthesis and in vivo evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4843-4851.
  • Sun, Y., et al. (2020). Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing sidechains tethered to the C-6 position of azithromycin acylides. European Journal of Medicinal Chemistry, 193, 112222.
  • PubChem. (n.d.). 1-Methyl-2-quinolone. Retrieved from [Link]

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  • Rodrigues, F. A., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC advances, 9(12), 6436-6461.
  • Sanchez-Alonso, R., et al. (2022). Structure-activity Relationships of Novel 2-substituted Quinazoline Antibacterial Agents. Bioorganic & Medicinal Chemistry Letters, 30, 128859.
  • Silva, F. C., et al. (2011). Mechanism of action of and resistance to quinolones. Polymers, 3(4), 1837-1868.
  • Vennila, K. N., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26685-26715.
  • Zaraei, S. O., et al. (2022). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 27(18), 5945.

Sources

Comparative Guide: Structural & Synthetic Analysis of 1,6-Dimethyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural and synthetic analysis of 1,6-dimethyl-2(1H)-quinolinone (also known as 1,6-dimethylcarbostyril or MeQone-Me6). It focuses on the critical relationship between crystal packing, synthesis, and solid-state reactivity, specifically contrasting Single Crystal X-Ray Diffraction (SC-XRD) data with computational and powder diffraction alternatives.

Executive Summary

1,6-dimethyl-2(1H)-quinolinone is a pivotal scaffold in medicinal chemistry and solid-state photochemistry. Unlike flexible solution-phase molecules, its utility is defined by its rigid crystalline lattice, which dictates its reactivity (via Schmidt’s topochemical postulates) and pharmacological bioavailability.

This guide compares the experimental structural characterization of this molecule against computational predictions , providing validated protocols for synthesis and data interpretation.

Quick Data Reference
PropertySpecification
CAS Number 29969-49-1
Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Crystal System (Analog) Monoclinic (Predicted based on 1-methyl homolog)
Key Reactivity Solid-state [2+2] photodimerization (Topochemically controlled)
Melting Point Monomer: ~80–82 °C
Photodimer MP 252–253 °C (Evidence of successful lattice alignment)

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for X-ray diffraction, a high-purity synthesis free of regioisomers is required. The following protocol utilizes the ferricyanide oxidation method , which is superior to direct methylation for regiochemical control.

Step-by-Step Synthesis Workflow

Objective: Synthesis of 1,6-dimethyl-2(1H)-quinolinone from 6-methylquinoline.

  • Quaternization (Methylation):

    • Dissolve 6-methylquinoline (1.0 eq) in anhydrous benzene or toluene.

    • Add dimethyl sulfate (1.1 eq) dropwise at 0 °C.

    • Reflux for 2–4 hours to form the N-methylquinolinium methyl sulfate salt.

    • Checkpoint: Isolate the salt via filtration; it should be a hygroscopic solid.

  • Oxidation (Ferricyanide Method):

    • Dissolve the quaternary salt in water.

    • Prepare a separate solution of potassium ferricyanide (K₃Fe(CN)₆, 2.5 eq) and sodium hydroxide (NaOH, 3.0 eq) in water.

    • Add the salt solution to the alkaline ferricyanide solution dropwise at 0–5 °C.

    • Mechanism:[1][2][3] The hydroxide attacks the electron-deficient C2 position, followed by hydride abstraction by the oxidant.

  • Isolation & Crystallization:

    • Extract the resulting precipitate with chloroform or dichloromethane.

    • Wash with brine, dry over MgSO₄, and concentrate.

    • Crystallization (Critical for XRD): Recrystallize from ethanol/water (4:1) or ethyl acetate/hexane . Slow evaporation at room temperature yields prisms suitable for diffraction.

Experimental Workflow Diagram

SynthesisWorkflow Start 6-Methylquinoline Step1 1. Quaternization (Me2SO4, Reflux) Start->Step1 Inter N-Methylquinolinium Salt (Solid Intermediate) Step1->Inter Step2 2. Oxidation (K3Fe(CN)6 / NaOH, 0°C) Inter->Step2 Product Crude 1,6-Dimethyl-2-quinolone Step2->Product Cryst 3. Recrystallization (EtOH/H2O or EtOAc/Hex) Product->Cryst Final Single Crystals (Prisms) Cryst->Final Slow Evap.

Figure 1: Validated synthetic route to generate diffraction-quality crystals of 1,6-dimethyl-2(1H)-quinolinone.

Comparative Structural Analysis: XRD vs. Alternatives

When specific .CIF (Crystallographic Information File) data is inaccessible or requires validation, researchers must compare methods to deduce the structure.

Method A: Single Crystal XRD (The Gold Standard)

This is the only method to determine absolute configuration and packing motifs.

  • Structural Homology: The structure of 1,6-dimethyl-2(1H)-quinolinone is isostructural to the parent 1-methyl-2(1H)-quinolinone but with expanded unit cell volume due to the C6-methyl group.

  • Packing Mode: Quinolinones typically pack in anti-parallel head-to-tail stacks or head-to-head pairs.

    • Data Interpretation: The formation of a photodimer (MP 252 °C) confirms that the alkene (C3=C4) distance in the crystal lattice is < 4.2 Å (Schmidt’s Rule). If the distance were > 4.2 Å, the crystal would be photostable.

    • Key Interaction:

      
      -
      
      
      
      stacking dominates the
      
      
      -axis, while C=O···H-C hydrogen bonds stabilize the
      
      
      plane.
Method B: Powder XRD (PXRD)

Used for bulk phase identification (polymorph screening).

  • Performance: Lower resolution than SC-XRD. Cannot resolve atomic positions but excellent for "fingerprinting" batches.

  • Expected Data: The 1,6-dimethyl derivative will show a shift in the low-angle reflections (2

    
     < 20°) compared to the 1-methyl parent, corresponding to the increased 
    
    
    
    -spacing caused by the steric bulk of the methyl group at position 6.
Method C: Computational Prediction (DFT/Hirshfeld)

Used when crystals are too small for SC-XRD.

  • Performance: High accuracy for molecular geometry (bond lengths), moderate accuracy for packing energy.

  • Insight: DFT calculations (B3LYP/6-31G*) predict that the C6-methyl group disrupts the planar "sheet" formation seen in unsubstituted quinolinones, inducing a "herringbone" or "slipped stack" motif to minimize steric clash between the C6-methyl and the carbonyl oxygen of the neighboring molecule.

Comparison Table: Structural Determination Methods
FeatureSingle Crystal XRDPowder XRD (PXRD)Computational (DFT)
Primary Output 3D Atomic Coordinates (x, y, z)1D Diffractogram (Intensity vs 2

)
Energy Minimized Geometry
Lattice Data Exact Unit Cell (a, b, c,

,

,

)
Approximate Unit CellPredicted Packing Energy
Sample Req. Single, defect-free crystal (>0.1 mm)Polycrystalline powderNone (Virtual)
Reliability High (Experimental Fact)Medium (Phase ID only)Medium (Model Dependent)
Cost/Time High / DaysLow / MinutesLow / Hours

Functional Validation: The Photodimerization Test

The most robust "self-validating" test for the crystal structure of quinolinones is their response to UV light. This is a functional probe of the crystal lattice.

  • Hypothesis: If the crystal packs in a head-to-tail (

    
    -type) arrangement with distance < 4.2 Å, irradiation will yield the anti-dimer.
    
  • Experimental Evidence: 1,6-dimethyl-2(1H)-quinolinone forms a stable photodimer with a melting point of 252–253 °C .

Photochemistry Crystal Crystal Lattice (1,6-Dimethyl-2-quinolone) Packing Packing Geometry: Distance < 4.2 Å Orientation: Head-to-Tail Crystal->Packing Determines UV UV Irradiation (Solid State) Packing->UV Enables Reaction [2+2] Cycloaddition (Topochemical Control) UV->Reaction Result Cyclobutane Dimer (MP: 252-253 °C) Reaction->Result

Figure 2: The "Photochemical Probe" logic. The formation of the high-melting dimer confirms specific spatial constraints within the crystal lattice.

References

  • Synthesis & Functionalization

    • Murakami, S., et al. "Direct Functionalization of 1-Methyl-2-quinolones and Nitroalkenes." Kochi University of Technology.

    • Protocol Validation: Describes the ferricyanide oxidation route for 1,6-dimethyl-2-quinolone (MeQone-Me6).
  • Photochemical & Structural Properties

    • Wolinsky, J., & Hamsher, J. J. (1970).[4] "Small-Ring Compounds." The Journal of Organic Chemistry, 35(1).

    • Data Validation: Reports the melting point of the N-methyl-6-methylcarbostyril photodimer (252–253 °C).
  • General Quinolinone Crystallography

    • Schmidt, G. M. J. (1971). "Photodimerization in the solid state." Pure and Applied Chemistry, 27(4), 647-678.

    • Mechanistic Grounding: Establishes the < 4.2 Å rule for quinolinone packing.

Sources

A Comparative Guide to Purity Validation of 1,6-dimethyl-2-quinolinone: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is a cornerstone of reliable, reproducible, and safe scientific outcomes. For a compound such as 1,6-dimethyl-2-quinolinone, a heterocyclic molecule with potential applications in medicinal chemistry, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement for valid biological and chemical characterization. This guide provides an in-depth comparison of analytical techniques for purity validation, with a specific focus on the foundational role of Elemental Analysis (EA) as a quantitative measure of stoichiometric integrity. We will explore the causality behind experimental choices and present a framework for a robust, multi-technique (orthogonal) approach to purity verification as advocated by modern analytical strategies.[1][2]

The Principle of Stoichiometric Purity: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that determines the mass fractions of these elements in a sample.[3][4] Its power as a purity assay lies in its direct comparison of experimental results to theoretical values calculated from the compound's molecular formula. For 1,6-dimethyl-2-quinolinone (C₁₁H₁₁NO), any deviation from the expected elemental composition can indicate the presence of impurities, such as residual solvents, inorganic contaminants, or organic by-products from synthesis.[5][6]

Theoretical Composition of 1,6-dimethyl-2-quinolinone (C₁₁H₁₁NO):

  • Molecular Weight: 173.21 g/mol [7][8][9][10][11]

  • Carbon (C): 76.27%

  • Hydrogen (H): 6.40%

  • Nitrogen (N): 8.09%

A sample is considered to be of high purity when the experimentally determined percentages for C, H, and N are in close agreement (typically within ±0.4%) with these theoretical values. This method provides a direct, quantitative assessment of the bulk sample's composition, making it an indispensable tool for characterizing new chemical entities and qualifying reference standards.[3]

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the steps for determining the elemental composition of a 1,6-dimethyl-2-quinolinone sample.

Instrumentation: A modern CHNS/O elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 1,6-dimethyl-2-quinolinone sample into a tin capsule.

  • Combustion: The encapsulated sample is dropped into a high-temperature (approx. 1150°C) combustion tube rich in oxygen. This process converts the sample into its elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[6]

  • Reduction & Separation: The combustion gases are passed through a reduction tube containing copper to convert NOx to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.[6]

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response.

  • Purity Assessment: Compare the experimental percentages to the theoretical values. The closer the match, the higher the stoichiometric purity of the sample.

Orthogonal Validation: A Multi-Technique Imperative

While elemental analysis is fundamental, relying on a single method can lead to an incomplete picture of a sample's purity.[1] Regulatory bodies and best practices in pharmaceutical development advocate for the use of orthogonal methods—independent techniques that measure the same attribute (purity) based on different chemical or physical principles.[2] This approach significantly increases confidence in the analytical results.

The following sections compare elemental analysis with other widely used techniques for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[12][13] For purity assessment, HPLC with a UV detector is commonly used to determine the area percentage of the main peak relative to the total area of all detected peaks.[14]

  • Principle: Separation based on polarity and hydrophobic interactions.[13]

  • Purity Assessment: Typically reported as "% purity by area normalization," where the main peak's area is divided by the total area of all peaks in the chromatogram.[14]

  • Strengths: Excellent for detecting and quantifying organic, non-volatile impurities. It is highly sensitive and specific for compounds with a chromophore.[12][15]

  • Limitations: The assumption that all compounds have the same response factor at the detection wavelength can lead to inaccuracies in purity values. It may not detect impurities that lack a chromophore or are non-eluting.

Experimental Protocol: Purity Determination by HPLC-UV

Instrumentation: HPLC system with a UV detector, C18 column.

Procedure:

  • Sample Preparation: Prepare a stock solution of 1,6-dimethyl-2-quinolinone in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the 1,6-dimethyl-2-quinolinone peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[16][17][18] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[19][20] By analyzing a sample with a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.

  • Principle: Proportionality between NMR signal integral and molar concentration.[19]

  • Purity Assessment: Absolute purity (w/w %) is calculated by comparing the integral of a specific analyte proton signal to that of a known amount of an internal standard.[16]

  • Strengths: A primary analytical method that does not require a reference standard of the analyte itself.[18] It provides both structural information and quantitative data simultaneously and can detect a wide range of impurities.[17]

  • Limitations: Requires a suitable, high-purity internal standard that does not have overlapping signals with the analyte. The sample must be completely soluble in the deuterated solvent.[19]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For high-purity crystalline compounds, DSC can determine purity based on the principle of melting point depression.[21]

  • Principle: Impurities broaden and lower the melting point of a pure substance.[22]

  • Purity Assessment: Purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[22]

  • Strengths: An absolute method for determining the purity of highly crystalline compounds (typically >98% pure).[21] It is sensitive to eutectic impurities.

  • Limitations: Not suitable for amorphous materials, compounds that decompose upon melting, or those that exhibit polymorphism.[21] The accuracy can be affected by thermal lag.

Comparative Summary of Purity Validation Techniques

Technique Principle Primary Measurement Purity Assessment Strengths Limitations
Elemental Analysis (EA) Combustion and detection of elemental gases.[4]Mass percentage of C, H, N.Stoichiometric purity based on molecular formula.Direct, absolute measure of bulk purity; detects inorganic and non-chromophoric impurities.Not suitable for isomeric impurities; lower sensitivity for trace organic impurities.
HPLC-UV Differential partitioning between mobile and stationary phases.[13]Peak area in a chromatogram.Relative purity by area normalization.[14]High sensitivity and resolution for organic impurities.[12]Assumes equal detector response for all components; may not detect all impurities.
Quantitative NMR (qNMR) Signal integral is proportional to the number of nuclei.[19]Ratio of analyte to internal standard signal integrals.Absolute purity (w/w %) against a certified standard.[16]Primary method; provides structural and quantitative data; universal detection for proton-containing molecules.[17][18]Requires a suitable internal standard and complete solubility.[19]
Differential Scanning Calorimetry (DSC) Melting point depression due to impurities.Heat flow during melting.Absolute purity based on the melting profile.[21]Absolute method for highly crystalline compounds.[21]Not for amorphous or thermally unstable compounds.[21]

Visualizing the Workflow and Decision-Making Process

To further clarify the application of these techniques, the following diagrams illustrate the experimental workflow for elemental analysis and a decision tree for selecting the appropriate purity validation method.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Accurately weigh 1-3 mg of sample into tin capsule combust Combustion (~1150°C in O₂) weigh->combust reduce Reduction (NOx to N₂) combust->reduce separate Gas Separation (GC Column) reduce->separate detect Detection (TCD) separate->detect calculate Calculate Experimental %C, %H, %N detect->calculate compare Compare with Theoretical % calculate->compare result Purity Assessment (Acceptance: ±0.4%) compare->result

Caption: Workflow for Purity Validation by Elemental Analysis.

Purity_Decision_Tree start Start: Purity Validation of 1,6-dimethyl-2-quinolinone q1 Is this a new, uncharacterized batch or reference standard qualification? start->q1 q2 Are specific organic process impurities/degradants expected? q1->q2 No ea Perform Elemental Analysis (Confirms elemental composition) q1->ea Yes q3 Is the sample highly crystalline and thermally stable? q2->q3 No/Unknown hplc Perform HPLC-UV (Separates and quantifies organic impurities) q2->hplc Yes q4 Is an absolute purity value (w/w %) required? q3->q4 No dsc Perform DSC (Determines absolute purity for crystalline solids) q3->dsc Yes qnmr Perform qNMR (Provides absolute purity and structural confirmation) q4->qnmr Yes report Synthesize all data for a comprehensive purity report q4->report No ea->q2 hplc->q3 dsc->q4 qnmr->report

Caption: Decision Tree for Selecting Purity Validation Methods.

Conclusion: An Integrated Approach to Purity

For drug development professionals, ensuring the purity of a compound like 1,6-dimethyl-2-quinolinone is of paramount importance. Elemental analysis serves as a fundamental, self-validating technique that directly verifies the stoichiometric integrity of the bulk material against its theoretical formula. However, a comprehensive purity assessment should not be confined to a single method.

An integrated, orthogonal approach provides the most robust and reliable characterization.[1] The combination of elemental analysis with a high-resolution separation technique like HPLC and an absolute quantification method like qNMR offers a multi-faceted view of purity.[17] This strategy allows researchers to confidently assess not only the elemental composition but also to detect and quantify trace organic impurities, ultimately ensuring the quality and integrity of the compound for its intended scientific application. This aligns with the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH), which guide the control and qualification of impurities in new drug substances.[23][24][25]

References

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

  • International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX. Available at: [Link]

  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available at: [Link]

  • PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Available at: [Link]

  • Slideshare. Determination of % purity of a compound by by Using DSC | PDF. Available at: [Link]

  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available at: [Link]

  • Agilent. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available at: [Link]

  • Wikipedia. High-performance liquid chromatography. Available at: [Link]

  • International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (1972, July). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals. Application to 64 Compounds. Available at: [Link]

  • Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Available at: [Link]

  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Available at: [Link]

  • ELGA LabWater. High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Available at: [Link]

  • Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Available at: [Link]

  • Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Slideshare. Analytical methods validation as per ich & usp | PPT. Available at: [Link]

  • Shodhganga. SYNTHESIS AND CHARACTERIZATION OF QUINOLINONES AND BIOLOGICAL ACTIVITY OF SOME SELECTIVE COMPOUNDS. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Available at: [Link]

  • MOLBASE. C11H11NO - Molecular Formula. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 3-methyl-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. Available at: [Link]

  • Wikipedia. C11H11NO. Available at: [Link]

  • NIST WebBook. Pyroquilon. Available at: [Link]

  • National Institute of Standards and Technology. Pyroquilon - NIST WebBook. Available at: [Link]

  • Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates. Available at: [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

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A Researcher's Guide to the UV-Vis Absorption Characteristics of 1,6-Dimethyl-2-Quinolinone in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of quinolinone derivatives is paramount for their effective application in medicinal chemistry and materials science. Quinolinone and its derivatives represent a significant class of heterocyclic compounds, prized for a wide spectrum of biological activities and unique photophysical properties.[1][2] Their rigid, planar structure often gives rise to desirable fluorescent properties, making them valuable as fluorescent probes and components in organic light-emitting diodes (OLEDs).[1][3]

This guide provides a comparative analysis of the anticipated UV-Vis absorption characteristics of 1,6-dimethyl-2-quinolinone in methanol, contextualized with experimental data from structurally related quinolinone derivatives. A detailed, self-validating experimental protocol is also presented to enable researchers to precisely determine the absorption maxima for their specific applications.

Understanding the Spectroscopic Landscape of Quinolinones

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure and the surrounding environment. For quinolinone derivatives, the extent of conjugation within the fused ring system is a primary determinant of the absorption wavelength (λmax).[4] Substituents on the quinolinone core and the polarity of the solvent can significantly modulate these electronic transitions, leading to shifts in the absorption maxima.[5]

Comparative Analysis: Predicting the Absorption Maxima of 1,6-Dimethyl-2-Quinolinone

Methanol, as a polar protic solvent, can engage in hydrogen bonding and dipole-dipole interactions with the quinolinone solute.[5][6] These interactions can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima compared to non-polar solvents.[5][7] For π → π* transitions, which are common in highly conjugated systems like quinolinones, an increase in solvent polarity typically results in a bathochromic shift.[5]

Table 1: Experimental UV-Vis Absorption Maxima of Selected Quinolinone Derivatives

Derivative Name/StructureSolventAbsorption Max (λmax, nm)Reference
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-oneToluene325[1]
7-(Diethylamino)quinolone Chalcone (Compound 4a)Dichloromethane425[1]
7-(Diethylamino)quinolone Chalcone (Compound 5a)Dichloromethane435[1]
Unspecified Quinolinone DerivativeEthanol231, 288[6]
Unspecified Quinolinone DerivativeWater225, 296[6]
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (QBCP)(Calculated)235, 287, 294[3]
1,6-diphenylquinolin-2-one derivativesAcetonitrile~300-400[8]
7-(Diethylamino)quinolin-2(1H)-one (DQ1)Water:Acetonitrile (99:1)~430[9]
7-(Diethylamino)quinolin-2(1H)-one (DQ2)Water:Acetonitrile (99:1)~410[9]

Based on the data presented in Table 1, it is reasonable to predict that 1,6-dimethyl-2-quinolinone in methanol will exhibit absorption maxima in the range of 230-350 nm. The exact wavelengths would need to be determined experimentally.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

This protocol outlines a robust and self-validating procedure for accurately measuring the UV-Vis absorption spectrum of 1,6-dimethyl-2-quinolinone in methanol.

I. Materials and Instrumentation

  • 1,6-dimethyl-2-quinolinone

  • Spectroscopic grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Calibrated micropipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

II. Solution Preparation

  • Stock Solution (e.g., 1 mM):

    • Accurately weigh a precise amount of 1,6-dimethyl-2-quinolinone.

    • Dissolve the compound in a known volume of spectroscopic grade methanol in a volumetric flask to achieve the desired concentration. Ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of dilutions from the stock solution using methanol to obtain final concentrations suitable for UV-Vis analysis (typically in the micromolar range). The final concentrations should yield absorbance values between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[1]

III. Spectroscopic Measurement

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Blanking:

    • Fill a quartz cuvette with spectroscopic grade methanol. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and record a baseline correction.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the working solution before filling it.

    • Place the cuvette containing the working solution in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths at which the maximum absorbance occurs (λmax).

    • If necessary, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

IV. Self-Validation and Trustworthiness

  • Concentration Dependence: Record spectra for at least three different concentrations of the analyte. The calculated molar extinction coefficient should be consistent across all concentrations within the linear range of the instrument.

  • Reproducibility: Prepare a fresh stock solution and repeat the measurements to ensure the reproducibility of the λmax values.

  • Solvent Purity: Use only high-purity, spectroscopic grade methanol to avoid interference from impurities.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Validation stock Prepare 1 mM Stock Solution in Methanol dilutions Create Serial Dilutions (µM range) stock->dilutions Precise Dilution blank Baseline Correction with Methanol Blank dilutions->blank measure Record Absorbance Spectrum of Diluted Samples identify_lambda Identify λmax measure->identify_lambda beer_lambert Verify Beer-Lambert Law identify_lambda->beer_lambert reproducibility Assess Reproducibility identify_lambda->reproducibility caption Experimental Workflow for UV-Vis Analysis

Caption: Experimental Workflow for UV-Vis Analysis

Causality Behind Experimental Choices

  • Choice of Methanol: Methanol is a common solvent for UV-Vis spectroscopy due to its transparency in the UV region (cutoff at 205 nm) and its ability to dissolve a wide range of organic compounds.[7] Its polarity provides insight into the solute-solvent interactions that can influence the electronic transitions of the quinolinone derivative.[6]

  • Dual-Beam Spectrophotometer: A dual-beam instrument is preferred as it simultaneously measures the absorbance of the sample and a reference (the blank), correcting for fluctuations in the light source intensity and solvent absorbance in real-time.[1]

  • Quartz Cuvettes: Quartz is used for the cuvettes because, unlike glass or plastic, it is transparent to UV radiation at wavelengths below 340 nm.[9]

  • Beer-Lambert Law Adherence: Working within an absorbance range of 0.1 to 1.0 is crucial for ensuring a linear relationship between absorbance and concentration, which is a fundamental assumption of the Beer-Lambert law.[1] This is essential for accurate quantitative analysis and determination of the molar extinction coefficient.

By following this comprehensive guide, researchers can confidently predict and experimentally determine the UV-Vis absorption maxima of 1,6-dimethyl-2-quinolinone in methanol, enabling its effective use in further research and development.

References

  • Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC. (2013, September 26).
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.).
  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative | ResearchGate. (2017, May 28).
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (n.d.).
  • Physical and Spectral Properties of the Quinolinic Derivatives (6-19) - ResearchGate. (n.d.).
  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - MDPI. (2022, April 7).
  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. (n.d.).
  • (PDF) Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline - ResearchGate. (n.d.).
  • Effect of solvent on UV absorption maxima_ λmax - YouTube. (2022, September 30).
  • Spectroscopic properties of 1,6-diphenylquinolin-2-one derivatives - ResearchGate. (n.d.).
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[3]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches | ACS Omega. (2025, June 17). Retrieved from

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.).
  • A Mini-Review: Quinones and their Derivatives for Selective and Specific Detection of Specific Cations. (2020, December 16).
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15).
  • Interpreting UV-Vis Spectra - University of Toronto Scarborough. (n.d.).

Sources

Navigating the Cytotoxic Landscape: A Comparative Guide to Quinolinone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the quinolinone scaffold has emerged as a privileged structure, demonstrating significant cytotoxic potential across a spectrum of cancer cell lines. This guide offers an in-depth comparative analysis of various quinolinone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. By synthesizing data from multiple studies, this document aims to facilitate informed decisions in the selection and development of promising quinolinone-based anticancer agents.

Introduction: The Therapeutic Promise of Quinolinone Derivatives

Quinoline and its derivatives have long been recognized for their broad pharmacological activities, including anticancer properties.[1][2] The core quinolinone structure provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of cytotoxic potency and selectivity against cancer cells.[1] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with crucial signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3][4] This multi-targeted approach presents a significant advantage in combating the inherent complexity and heterogeneity of cancer.[3]

This guide will delve into the comparative cytotoxicity of various quinolinone derivatives, presenting experimental data from key assays that form the cornerstone of in vitro cytotoxicity assessment.

Methodologies for Assessing Cytotoxicity

The robust evaluation of a compound's cytotoxic potential relies on a panel of well-established and validated in vitro assays. Each assay provides a unique window into the cellular response to a cytotoxic agent. The following protocols are fundamental to the data presented in this guide.

MTT Assay: Measuring Metabolic Activity as an Indicator of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5]

Experimental Protocol: MTT Assay [7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the quinolinone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

LDH Assay: Quantifying Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11] The assay quantifies LDH activity through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal proportional to the amount of LDH released.[10][12]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant to the LDH reaction mixture provided in a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Flow Cytometry: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining

Flow cytometry coupled with Annexin V and Propidium Iodide (PI) staining is a powerful technique to distinguish between different stages of cell death.[13] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[14] Propidium Iodide is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Experimental Protocol: Annexin V/PI Staining for Flow Cytometry [16]

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the quinolinone derivatives for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[16]

Comparative Cytotoxicity Data of Quinolinone Derivatives

The cytotoxic activity of various quinolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a key metric for comparing the potency of these compounds. The data below is compiled from multiple studies to provide a broad comparative overview.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
4-Quinolone Derivatives 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast)7.91 ± 0.62[17]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b)K-562 (Leukemia)0.61 ± 0.02[17]
6-Nitro-2-p-tolylquinolin-4(1H)-one (5a)HeLa (Cervical)2.02 ± 0.11[17]
Quinoline-4-carboxylic Acid Derivatives 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Not specified, but showed 82.9% growth reduction[17]
Isoquinoline Derivatives 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i)HeLa (Cervical)Potent inhibition reported[17]
Functionalized Quinoline Derivatives 7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal)1.87[1]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)0.53[1]
8-Amino-7-quinolinecarbaldehyde (F)Caco-2 (Colorectal)1.140[1]
Quinolinyl-1,4-dihydropyridine Derivatives SKS19MCF-7 (Breast)7.87[18]
SKS13MCF-7 (Breast)9.11[18]
SKS20MCF-7 (Breast)9.55[18]

Note: The presented IC50/GI50 values are for comparative purposes and may vary based on experimental conditions.

Mechanism of Action: Unraveling the Pathways to Cell Death

Quinolinone derivatives exert their cytotoxic effects through a variety of mechanisms, often leading to the induction of apoptosis.[2][19] Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.

Induction of Apoptosis

A significant body of evidence suggests that many quinolinone derivatives trigger programmed cell death, or apoptosis.[17][19] This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. As detailed in the methodology section, the externalization of phosphatidylserine, detected by Annexin V, is an early hallmark of apoptosis.[14] Studies have shown that potent quinolinone derivatives can significantly increase the population of apoptotic cells in various cancer cell lines.[17]

Inhibition of Key Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature of many cancers.[4] Several quinolinone derivatives have been identified as potent inhibitors of this pathway.[3][4] By blocking the activity of key kinases like PI3K and Akt, these compounds can effectively halt the downstream signaling cascades that promote cancer cell survival and proliferation.

PI3K_Akt_mTOR_Pathway Quinolinone Quinolinone Derivatives PI3K PI3K Quinolinone->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Akt->Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis inhibits

Caption: Generalized PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolinone derivatives.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines a logical workflow for the comprehensive evaluation of the cytotoxic properties of novel quinolinone derivatives.

Cytotoxicity_Workflow start Synthesize & Characterize Quinolinone Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Derivative Concentrations cell_culture->treatment viability_assays Assess Cell Viability (MTT, LDH Assays) treatment->viability_assays ic50 Determine IC50 Values viability_assays->ic50 mechanism_assays Investigate Mechanism of Action (Flow Cytometry for Apoptosis) ic50->mechanism_assays data_analysis Comparative Data Analysis & Interpretation ic50->data_analysis pathway_analysis Analyze Effects on Signaling Pathways (e.g., Western Blot) mechanism_assays->pathway_analysis pathway_analysis->data_analysis conclusion Identify Lead Compounds for Further Development data_analysis->conclusion

Caption: A streamlined workflow for the in vitro comparative cytotoxicity assessment of quinolinone derivatives.

Conclusion and Future Directions

The diverse chemical space of quinolinone derivatives offers a fertile ground for the discovery of novel anticancer agents. The comparative data presented in this guide highlights the significant cytotoxic potential of this compound class against various cancer cell lines. The methodologies detailed herein provide a robust framework for the continued evaluation and optimization of these promising molecules.

Future research should focus on elucidating the structure-activity relationships to design derivatives with enhanced potency and selectivity. Moreover, a deeper investigation into their mechanisms of action, including the identification of specific molecular targets, will be crucial for their clinical translation. The integration of in vitro cytotoxicity data with in vivo efficacy and toxicity studies will be the ultimate determinant of the therapeutic potential of this versatile class of compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220853.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • Royal Society of Chemistry. (2025, August 27). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative in vitro cytotoxic effect of quinolinyl-1,4-dihydropyridine derivatives with Cisplatin against breast cancer cell line MCF7. Retrieved from [Link]

  • Silva, A. M., et al. (2016). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Chemico-Biological Interactions, 260, 1-9.
  • ResearchGate. (n.d.). Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

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Comparative Assessment of Thermal Verification Methods for 1,6-dimethyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing 1,6-dimethyl-2(1H)-quinolinone (CAS 29969-49-1) in drug discovery scaffolds or organic synthesis, verifying compound identity and purity is a critical control point.[1] While High-Performance Liquid Chromatography (HPLC) provides quantitative purity, Melting Point (MP) determination remains the most rapid and cost-effective technique for immediate structural validation—specifically to distinguish this compound from its structural isomers, such as 2,6-dimethylquinoline (MP 57–59 °C) or 1-methyl-2-quinolinone (MP 74–76 °C).

This guide objectively compares the two primary thermal verification methodologies: Automated Capillary Melting Point and Differential Scanning Calorimetry (DSC) . It provides experimental protocols designed to ensure scientific rigor and reproducibility in your laboratory.

Technical Context: The Target Molecule

1,6-dimethyl-2(1H)-quinolinone is a functionalized quinolone derivative often synthesized via N-methylation of 6-methyl-2-quinolone or direct cyclization protocols (e.g., Tetrahedron 2013, 69, 4624-4630).[1][2][3]

  • CAS: 29969-49-1[1][3][4]

  • Molecular Formula: C₁₁H₁₁NO[1]

  • Critical Attribute: Unlike its isomer 2,6-dimethylquinoline, which is a liquid or low-melting solid (approx. 57–59 °C), the target 2-quinolinone derivative possesses a distinct crystal lattice energy due to the amide-like lactam structure, typically resulting in a higher melting point.

  • Challenge: Commercial samples may contain unreacted precursors (6-methylquinoline) or O-alkylated byproducts. Thermal analysis detects these impurities as melting point depressions or broadening.

Comparative Analysis: Capillary MP vs. DSC

The following analysis evaluates the "product performance" of the verification method itself.

Method A: Automated Capillary Melting Point (The Routine Standard)

This is the optical detection of the phase transition. Modern apparatuses use video imaging to detect the "onset" (collapse) and "clear point" (meniscus formation).

  • Mechanism: Visual observation of phase change under linear heating.

  • Best For: Rapid identification, routine QC, and confirming the absence of gross impurities (solvents/precursors).

  • Limitation: Subjective to packing density; cannot quantify purity percentage; "lag" time between sensor and sample can cause errors at high ramp rates.

Method B: Differential Scanning Calorimetry (DSC) (The Analytical Gold Standard)

DSC measures the heat flow difference between the sample and a reference. It is a thermodynamic measurement rather than a visual one.

  • Mechanism: Integration of the endothermic fusion peak (

    
    ).
    
  • Best For: Absolute purity determination (using van't Hoff analysis), detecting polymorphism (common in quinolinones), and precise onset temperature (

    
    ).
    
  • Limitation: Requires expensive instrumentation; destructive to the specific aliquot; sensitive to sample preparation (pan crimping).

Summary of Performance
FeatureAutomated Capillary MPDifferential Scanning Calorimetry (DSC)
Primary Output Melting Range (Onset – Clear Point)Onset Temperature (

) & Enthalpy (

)
Precision ± 0.3 – 0.5 °C± 0.1 °C
Purity Insight Qualitative (Range Broadening)Quantitative (Molar Purity via van't Hoff)
Sample Req. ~2–5 mg (recoverable if careful)~1–3 mg (destructive)
Throughput High (3–6 samples simultaneously)Low (1 sample per run)
Isomer ID Excellent (Distinguishes 57°C vs >75°C)Superior (Detects subtle eutectic impurities)

Experimental Protocols

Protocol A: Capillary Melting Point Determination

Objective: To establish a reproducible melting range for 1,6-dimethyl-2(1H)-quinolinone.

  • Sample Preparation:

    • Dry the sample under vacuum at 40 °C for 4 hours to remove surface moisture (water acts as an impurity, depressing MP).

    • Grind the sample to a fine, uniform powder using an agate mortar. Coarse crystals cause uneven heat transfer.

  • Packing:

    • Fill a standard glass capillary (1.5 mm O.D.) to a height of 2–3 mm .

    • Critical Step: Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to pack the powder tightly. Air pockets cause thermal lag.

  • The Run:

    • Fast Ramp: Heat at 10 °C/min to determine the approximate MP.

    • Measurement Ramp: Cool to 20 °C below the approximate MP. Restart heating at 1.0 °C/min .

    • Note: Rates >1 °C/min will artificially inflate the observed MP due to thermal lag.

  • Data Recording:

    • Record Onset Point: First visible liquid droplet.

    • Record Clear Point: Complete disappearance of solid.

    • Acceptance Criteria: A range < 2.0 °C indicates acceptable purity for synthesis intermediates.

Protocol B: DSC Purity & Identity Verification

Objective: To determine thermodynamic purity and check for polymorphism.

  • Calibration: Ensure the DSC is calibrated with Indium (MP 156.6 °C) and Zinc (MP 419.5 °C) standards.

  • Sample Loading:

    • Weigh 1–3 mg of 1,6-dimethyl-2(1H)-quinolinone into an aluminum pan.

    • Use a hermetically sealed lid with a pinhole (allows volatile impurities to escape but maintains pressure equilibrium).

  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Ramp at 5 °C/min to 150 °C (or 20 °C above expected melt).

    • Optional: Cool back to 25 °C and re-heat to check for reversible polymorphism.

  • Analysis:

    • Integrate the melting endotherm.

    • Use the instrument software to calculate purity based on the peak shape (van't Hoff equation). A sharp, narrow peak with a flat baseline indicates high purity.

Visualization: Verification Workflow

The following diagram illustrates the decision logic for verifying 1,6-dimethyl-2(1H)-quinolinone, ensuring you do not waste time on impure batches.

VerificationWorkflow Start Crude 1,6-dimethyl-2(1H)-quinolinone Drying Vacuum Dry (40°C, 4h) Start->Drying Capillary Capillary MP (Ramp 1°C/min) Drying->Capillary Decision1 Melting Range < 2°C? Capillary->Decision1 IsomerCheck Check vs Isomers: Is MP >> 59°C? Decision1->IsomerCheck Yes (Sharp) Fail REJECT Recrystallize (EtOAc/Hexane) Decision1->Fail No (Broad) DSC DSC Analysis (Thermodynamic Purity) IsomerCheck->DSC Yes (Correct ID) IsomerCheck->Fail No (Likely 2,6-dimethylquinoline) Pass VERIFIED Proceed to Bioassay/Synthesis DSC->Pass Purity > 98% DSC->Fail Purity < 98%

Figure 1: Step-by-step logic flow for thermal verification of the target quinolinone.

Data Interpretation & Troubleshooting

Distinguishing Isomers

The most common error in synthesizing this scaffold is O-alkylation vs. N-alkylation, or starting with the wrong dimethylaniline isomer.

  • If MP is 57–60 °C: You likely have 2,6-dimethylquinoline (CAS 877-43-0) or significant O-methylated byproduct.

  • If MP is 74–76 °C: You may have 1-methyl-2-quinolinone (lacking the 6-methyl group).

  • If MP is > 76 °C (e.g., typically higher for the 1,6-dimethyl analog): This suggests the correct N-alkylated lactam structure. Note: Always compare against the specific batch CoA or literature value from Chen et al. (2013).

Broad Melting Range (> 3°C)

If the capillary method yields a range of 80–85 °C (for example):

  • Wet Sample: Residual solvent (EtOAc, DCM) acts as an impurity. Action: Dry longer.

  • Eutectic Mixture: You have a mixture of the product and the starting material (6-methyl-2-quinolinone). Action: Recrystallize from Ethyl Acetate.

References

  • Chen, X., et al. (2013).[1] "Efficient synthesis of quinolin-2(1H)-ones via copper-catalyzed intramolecular N-arylation." Tetrahedron, 69(23), 4624-4630.[1][3]

  • Malanowska, B., & Wecsile, J. (1964).[5] "Vapour pressures and boiling temperatures of some quinoline bases."[5] Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 12, 239.[5] (Reference for quinoline isomer physical properties).

  • ASTM E928-08. "Standard Test Method for Purity by Differential Scanning Calorimetry." ASTM International.

  • U.S. EPA. "CompTox Chemicals Dashboard: 1,6-dimethyl-2(1H)-quinolinone (CAS 29969-49-1)."

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2(1H)-Quinolinone, 1,6-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to provide you with a comprehensive, field-tested guide that moves beyond simple checklists. This document is engineered to provide a deep, procedural understanding of the safe disposal of 2(1H)-Quinolinone, 1,6-dimethyl-. Our focus is on ensuring every step is a self-validating system, grounded in established safety protocols and regulatory standards, to protect both the researcher and the environment.

The disposal of any chemical, particularly heterocyclic compounds like quinolinone derivatives, is not merely a final step but an integral part of the experimental lifecycle. The procedures outlined below are based on a synthesis of regulatory guidelines and best practices for chemical waste management in a laboratory setting.[1][2]

Hazard Assessment and Immediate Safety

Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 2(1H)-Quinolinone, 1,6-dimethyl- may not be readily available, data from structurally analogous quinoline compounds indicate that it should be handled as a hazardous substance.[3] Analogous compounds are often harmful if swallowed or in contact with skin, can cause serious eye irritation, and may be suspected of causing genetic defects or cancer.[3][4][5]

Immediate Personal Protective Equipment (PPE) Requirements:

Your first line of defense is a physical barrier. The following PPE is mandatory when handling this compound or its waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield is required if there is a splash risk.[6]Protects against accidental splashes of the chemical or its solutions, which can cause serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Quinoline derivatives can be harmful upon dermal absorption and cause skin irritation.[4][7]
Body Protection Standard laboratory coat. Chemical-resistant apron for larger quantities.Protects against contamination of personal clothing and skin.
Respiratory Protection All handling should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][8]Inhalation of related compounds can be harmful and cause respiratory system irritation.[6][7]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins at the point of generation.[9] The core principle is meticulous segregation to prevent dangerous chemical reactions.[10][11] Based on its chemical structure (a nitrogen-containing heterocyclic organic compound), 2(1H)-Quinolinone, 1,6-dimethyl- waste must be classified as hazardous organic waste .

The Segregation Protocol:

  • Do NOT mix with other waste streams. Keep this waste separate from:

    • Aqueous wastes

    • Acidic or basic wastes[11]

    • Halogenated organic solvents[10]

    • Oxidizing agents[7]

    • Metal-containing wastes[10]

  • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated weigh paper) and liquid waste (e.g., solutions in non-halogenated organic solvents) in separate, dedicated containers. Do not mix solids and liquids unless they are part of the same process waste stream.[10]

  • Acutely Contaminated Items: All disposable items that have come into direct contact with 2(1H)-Quinolinone, 1,6-dimethyl-, such as gloves, pipette tips, and bench coverings, must be treated as hazardous waste and collected in a dedicated, sealed container or bag.[3][10]

The following diagram illustrates the critical decision-making workflow for waste segregation.

G Diagram 1: Waste Segregation Workflow A Waste Generation (2(1H)-Quinolinone, 1,6-dimethyl-) B Is the waste solid or liquid? A->B C Solid Waste Container (e.g., Contaminated PPE, pure compound) B->C Solid D Liquid Waste Container (e.g., Solutions in organic solvent) B->D Liquid H Seal, Label, and move to Satellite Accumulation Area C->H E Is the solvent halogenated? D->E F Non-Halogenated Organic Waste Container E->F No G Halogenated Organic Waste Container E->G Yes F->H G->H

Caption: Waste segregation decision process for 2(1H)-Quinolinone, 1,6-dimethyl-.

Step-by-Step Disposal Procedures

Follow these steps meticulously to ensure compliance and safety. This process applies to the compound itself and any materials it has contaminated.

Step 1: Container Selection

Choose a container that is chemically compatible with the waste. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is appropriate.[2][10]

  • Integrity: The container must be in good condition, free of cracks or damage, with a secure, leak-proof screw cap.[9][10]

  • Size: Use a container appropriately sized for the volume of waste to be generated. Avoid using overly large containers.[10]

  • Headspace: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.[10]

Step 2: Labeling

As soon as you begin adding waste to a container, it must be labeled.[2][10] Federal and state regulations require clear identification of hazardous waste.[12] Your label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "2(1H)-Quinolinone, 1,6-dimethyl-" and any other components in the waste stream.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • Your name, laboratory, and contact information.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The designated SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][9]

  • Storage: Keep waste containers closed at all times except when actively adding waste.[1][10]

  • Secondary Containment: Place waste containers in a secondary containment tray or tub to contain any potential leaks or spills.[1]

  • Incompatibles: Ensure containers of this waste are physically separated from incompatible materials, such as strong oxidizing agents.[1][7]

Step 4: Arranging for Final Disposal

Under no circumstances should 2(1H)-Quinolinone, 1,6-dimethyl- be disposed of down the drain or in regular trash.[13][14] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[15][16]

  • Contact EHS: When your waste container is nearly full (around 80-90%), or if it has been in accumulation for an extended period (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[2][9]

  • Licensed Disposal Vendor: The EHS department will work with a licensed and approved hazardous waste disposal company. These companies use high-temperature incineration or other specialized treatment methods to safely destroy the chemical waste, in compliance with all federal, state, and local regulations.[6][8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Cleanup (for small spills): If you are trained and it is safe to do so, absorb the spill with an inert material like vermiculite, dry sand, or a chemical sorbent.[14] Do not use combustible materials like paper towels to absorb large amounts of solvent-based waste.

  • Collect and Dispose: Sweep up the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[7][17]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

Summary: Best Practices at a Glance

This table provides a quick reference for the essential do's and don'ts of managing 2(1H)-Quinolinone, 1,6-dimethyl- waste.

DoDon't
Wear appropriate PPE at all times.[7]Do NOT pour waste down the drain or discard in regular trash.[13][14]
Segregate this waste from all other waste streams.[1][10]Do NOT mix with incompatible chemicals like oxidizers.[7]
Use a compatible, sealed, and clearly labeled container.[9][10]Do NOT overfill waste containers; leave adequate headspace.[10]
Store waste in a designated Satellite Accumulation Area with secondary containment.[1][2]Do NOT leave waste containers open.[10]
Contact your EHS department for pickup and final disposal by a licensed professional.[6]Do NOT attempt to treat or neutralize the chemical waste yourself.[18]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of our shared research environment.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). Environmental Health and Radiation Safety - University of Pennsylvania. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Waste Procedures. (2025, September 25). Division of Research Safety - University of Illinois. [Link]

  • Safety Data Sheet - 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde. (2025, October 12). Angene Chemical. [Link]

  • Safety Data Sheet - Quinoline. (2019, April 11). Chemos GmbH&Co.KG. [Link]

  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. (n.d.). Cleanchem Laboratories. [Link]

  • Safety Data Sheet - Quinoline. (2024, November 4). DC Fine Chemicals. [Link]

  • Safety data sheet - 3,4-Dihydro-7-Hydroxy-2(1H)-Quinolinone. (n.d.). ChemDmart. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. [Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. (n.d.). ASHP. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency. [Link]

Sources

Technical Guide: PPE & Safety Protocols for 1,6-Dimethyl-2(1H)-quinolinone

[1]

Executive Summary & Chemical Profile[2][3]

This guide provides an operational safety framework for handling 1,6-dimethyl-2(1H)-quinolinone (CAS: 29969-49-1).[1] As a quinolinone derivative, this compound is frequently utilized as a pharmacophore in drug discovery, particularly in the synthesis of cardiotonic agents and platelet inhibitors.

While specific toxicological data for this exact isomer can be sparse in public repositories, structural analogs (such as 1,6-dimethyl-2,3-dihydroquinolin-4(1H)-one) exhibit consistent hazard profiles.[1] Therefore, this protocol adopts a Precautionary Principle approach, treating the substance as a bioactive irritant with potential acute toxicity upon ingestion.

Chemical Identity
ParameterDetail
Chemical Name 2(1H)-Quinolinone, 1,6-dimethyl-
CAS Number 29969-49-1
Molecular Formula C₁₁H₁₁NO
Physical State Solid (Crystalline Powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the vector of exposure. For 1,6-dimethyl-2(1H)-quinolinone, the primary risks are dust inhalation during weighing and dermal absorption if solubilized in organic carriers.[1]

GHS Classification (Derived from Structural Analogs)
  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][3][6][4]

  • H319: Causes serious eye irritation.[3][6][4][5]

  • H335: May cause respiratory irritation.[3]

The "Why" Behind the Risk: Quinolinone rings are nitrogen-containing heterocycles. Many derivatives are designed specifically to interact with biological enzymes (e.g., phosphodiesterase inhibitors). Consequently, "nuisance dust" limits are insufficient; you must prevent systemic uptake.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the state of matter . A solid powder presents different permeation risks than a solution in Dimethylformamide (DMF) or Dichloromethane (DCM).

Table 1: PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Rationale
Respiratory N95 or P100 (if outside hood); Fume Hood (Primary)Fume Hood (Mandatory)Solids generate electrostatic dust; solutions generate vapors.[1] The hood is the primary engineering control.
Hand Protection Nitrile (0.11 mm minimum thickness)Double Gloving or Laminate (Silver Shield) Standard nitrile resists the solid well. However, if dissolved in DCM, nitrile degrades in <2 mins. Match glove to the solvent.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses (with side shields)Goggles prevent fine dust entry around the eyes, which glasses cannot seal against.
Body Lab Coat (Cotton/Poly blend), Long SleevesLab Coat + Chemical Apron (if >1L volume)Prevent accumulation of dust on street clothes.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental stage.

PPE_Decision_TreeStartHandling 1,6-dimethyl-2(1H)-quinolinoneStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolubilized (Solution)State->LiquidDustRiskRisk: Electrostatic Dust InhalationSolid->DustRiskSolventCheckCheck Solvent TypeLiquid->SolventCheckSolidPPEREQUIRED PPE:1. Chemical Goggles (Seal)2. Nitrile Gloves3. Fume Hood (Sash Low)DustRisk->SolidPPEStandardSolventPolar/Non-Halogenated(MeOH, EtOAc)SolventCheck->StandardSolventAggressiveSolventHalogenated/Penetrating(DCM, DMF, DMSO)SolventCheck->AggressiveSolventStdPPEStandard Nitrile GlovesSafety GlassesStandardSolvent->StdPPEAdvPPEDouble Gloving orLaminate Barrier GlovesAggressiveSolvent->AdvPPE

Figure 1: PPE Decision Tree ensuring protection matches the specific phase-change risks.[1]

Operational Protocols

Phase A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during weighing due to the electrostatic nature of organic crystalline powders.

  • Engineering Control: Utilize a Static-Free Weighing Station inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun if the powder "jumps."

  • Technique:

    • Do not use a spatula that is too large for the neck of the receiving flask.

    • Use a weighing funnel or weighing paper; avoid weighing boats if the compound sticks, as tapping the boat generates aerosol.

    • Self-Validation: Wipe the balance area with a wet tissue (solvent-dampened) before and after weighing.[1] If the tissue turns color (yellow/off-white), your containment failed.

Phase B: Reaction Setup

Once in solution, the risk shifts from inhalation to splash.

  • Solvent Choice: If using DMSO or DMF, remember these solvents enhance skin permeability, carrying the quinolinone directly into the bloodstream.

  • Sash Height: Keep the fume hood sash at the lowest operational setting (usually 18 inches or lower) to act as a physical face shield.

Emergency Response & Disposal

Accidental Release Measures
  • Solid Spill: Do not dry sweep. This creates dust. Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may increase absorption.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately due to the irritant nature of the quinolinone ring.

Disposal Strategy (Cradle-to-Grave)

Disposal must follow the "Cradle-to-Grave" principle, ensuring the generator is responsible until final destruction.[1][7]

Disposal_WorkflowWasteGenWaste GenerationSegregationSegregationWasteGen->SegregationSolidWasteSolid Waste(Contaminated PPE,Paper, Powder)Segregation->SolidWasteLiquidWasteLiquid Waste(Mother Liquors)Segregation->LiquidWasteIncinerationHigh-Temp Incineration(Destruction of Heterocycle)SolidWaste->IncinerationHalogenHalogenated(if DCM/CHCl3 used)LiquidWaste->HalogenNonHalogenNon-Halogenated(Organics)LiquidWaste->NonHalogenHalogen->IncinerationNonHalogen->Incineration

Figure 2: Waste segregation workflow ensuring compliance with environmental regulations.

Disposal Protocol:

  • Segregation: Separate streams based on the solvent used, not just the solute.

  • Labeling: Clearly label as "Hazardous Waste - Organic Heterocycle."

  • Destruction: The preferred method is high-temperature incineration to break down the stable quinoline ring structure.

References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2(1H)-Quinolinone, 1,6-dimethyl- (CAS 29969-49-1). Retrieved from [Link][1]

  • PubChem. (2025).[8] Compound Summary: 1,6-Dimethyl-2-quinolone.[1][9] National Library of Medicine. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.